molecular formula C6H13ClN2O B2534679 (R)-1,5-Dimethylpiperazin-2-one hydrochloride CAS No. 1887197-41-2

(R)-1,5-Dimethylpiperazin-2-one hydrochloride

Cat. No.: B2534679
CAS No.: 1887197-41-2
M. Wt: 164.63
InChI Key: IZGGYHQSCQYBLM-NUBCRITNSA-N
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Description

(R)-1,5-Dimethylpiperazin-2-one hydrochloride (CAS 1887197-41-2) is a chiral chemical scaffold of high importance in medicinal chemistry and drug discovery research . With a molecular formula of C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol, this compound serves as a key synthetic intermediate for the development of novel bioactive molecules . The piperazine and piperazinone core structures are frequently employed as building blocks in pharmaceuticals . Recent scientific investigations highlight the significant research value of piperazine derivatives, which are being explored as promising candidates for multitarget therapeutics for central nervous system (CNS) disorders and as innovative radioprotective agents . The specific (R)-enantiomer provides a defined stereocenter, making it a critical precursor for designing stereospecific ligands and studying structure-activity relationships. As a high-quality reference standard or starting material, it is recommended to store this compound at room temperature . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5R)-1,5-dimethylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-5-4-8(2)6(9)3-7-5;/h5,7H,3-4H2,1-2H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGGYHQSCQYBLM-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C(=O)CN1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-1,5-Dimethylpiperazin-2-one hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-1,5-Dimethylpiperazin-2-one hydrochloride

Topic: this compound CAS Number: 1887197-41-2[1]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted piperazinone, it serves as a valuable building block for the synthesis of complex, stereochemically defined molecules. The piperazine core is a well-established "privileged scaffold" in drug discovery, known for its ability to impart favorable physicochemical properties and engage with a wide range of biological targets.[2][3] This guide provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, a plausible synthetic pathway emphasizing stereochemical control, detailed analytical methodologies for characterization, and its applications as a synthetic intermediate in drug discovery programs.

Introduction and Chemical Identity

Piperazinones are six-membered heterocyclic scaffolds that are integral to the structure of numerous biologically active compounds.[4] The strategic placement of substituents on the piperazinone ring allows for the fine-tuning of a molecule's pharmacological profile. This compound is a specific, enantiomerically pure variant of a dimethyl-substituted piperazinone. Its chirality is a critical feature, as stereochemistry often dictates the efficacy and safety of a drug candidate by influencing its interaction with chiral biological targets like enzymes and receptors.

This compound is supplied as a hydrochloride salt, which typically enhances stability and aqueous solubility, facilitating its use in subsequent synthetic transformations and biological assays.

Key Identifiers:

  • Chemical Name: this compound[1]

  • CAS Number: 1887197-41-2[1]

  • Molecular Formula: C₆H₁₃ClN₂O[1]

  • Molecular Weight: 164.63 g/mol [1]

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is presented below. This data is essential for proper handling, storage, and experimental design.

PropertyValueSource(s)
CAS Number 1887197-41-2[1]
Molecular Formula C₆H₁₃ClN₂O[1]
Molecular Weight 164.63[1]
Purity ≥95% to ≥97%[1]
Physical Form Solid / Crystalline Powder[5]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Storage Store at room temperature in a dry, dark place under an inert atmosphere.[6]

Synthesis and Stereochemical Control

The synthesis of chiral piperazinone derivatives is a critical process where control of stereochemistry is paramount. The (R)-configuration at the C5 position is typically established by using a chiral starting material. A common and effective strategy involves the use of D-amino acids or their derivatives, which provide the necessary stereocenter.[7]

A plausible synthetic pathway for (R)-1,5-Dimethylpiperazin-2-one involves a multi-step sequence beginning with a protected D-alanine derivative. The following workflow illustrates a conceptual synthetic route.

G cluster_0 Synthesis Workflow A Start: D-Alanine Ester B Step 1: Reductive Amination with N-Boc-aminoacetaldehyde A->B Reagents: Na(OAc)3BH C Intermediate: Protected Diamine Ester B->C D Step 2: N-Methylation C->D Reagents: Formaldehyde, NaBH4 E Intermediate: N-Methylated Diamine Ester D->E F Step 3: Boc Deprotection (e.g., TFA or HCl) E->F G Intermediate: Free Diamine Ester F->G H Step 4: Lactamization (Cyclization) (Spontaneous or Heat-induced) G->H I Product: (R)-1,5-Dimethylpiperazin-2-one H->I J Step 5: Salt Formation (HCl in ether or isopropanol) I->J K Final Product: (R)-1,5-Dimethylpiperazin-2-one HCl J->K

Caption: Conceptual workflow for the synthesis of this compound.

Causality in Synthesis:

  • Stereochemical Origin: The use of a D-amino acid ester (e.g., D-alanine methyl ester) as the starting material is the critical choice that dictates the final (R)-configuration of the product.[7]

  • Reductive Amination: This step efficiently forms the C-N bond, coupling the chiral amino acid with the second nitrogen-containing fragment. Using a protecting group like Boc (tert-butoxycarbonyl) on the second amine prevents unwanted side reactions.

  • N-Methylation: Introduction of the methyl group at the N1 position is achieved under standard reductive amination conditions. This step must be performed before cyclization to ensure the desired substitution pattern.

  • Deprotection and Cyclization: Removal of the Boc protecting group under acidic conditions unmasks the primary amine, which then undergoes an intramolecular cyclization (lactamization) with the ester group to form the six-membered piperazinone ring. This is often a spontaneous or heat-driven process.

  • Salt Formation: The final free base is converted to its hydrochloride salt to improve its handling properties, stability, and solubility.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of this compound. A multi-technique approach is standard practice in the pharmaceutical industry.

G cluster_1 Analytical Workflow Sample Sample: (R)-1,5-Dimethylpiperazin-2-one HCl HPLC HPLC / UPLC (Purity & Enantiomeric Excess) Sample->HPLC GCMS GC-MS (Identity & Volatile Impurities) Sample->GCMS NMR NMR (¹H, ¹³C) (Structural Elucidation) Sample->NMR FTIR FTIR (Functional Group ID) Sample->FTIR Result Verified Product: Identity, Purity, Structure Confirmed HPLC->Result GCMS->Result NMR->Result FTIR->Result

Caption: Standard analytical workflow for compound characterization.

Chromatographic Methods (Purity Assessment)

Chromatography is the cornerstone for determining the purity and enantiomeric excess of the compound.

High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. For chiral molecules, a specialized chiral stationary phase is required to determine enantiomeric purity.

  • Protocol: Chiral HPLC for Enantiomeric Excess (EE) Determination

    • Instrumentation: HPLC system with a UV detector.

    • Column: A chiral column, such as a Chiralpak® IC or similar, is essential for separating the (R) and (S) enantiomers.[8]

    • Mobile Phase: A mixture of solvents like acetonitrile and methanol with a small amount of an amine modifier (e.g., diethylamine) is often effective. A typical ratio could be 90:10:0.1 (v/v/v) Acetonitrile:Methanol:Diethylamine.[8] The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 35°C.[8]

    • Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

    • Analysis: Inject a small volume (e.g., 10 µL) and record the chromatogram. The (R) and (S) enantiomers should appear as distinct peaks. Enantiomeric excess is calculated based on the relative peak areas.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is excellent for identifying the compound and assessing for volatile impurities.[9]

  • Rationale: The compound's volatility allows for GC analysis. The mass spectrum provides a molecular fingerprint, confirming the molecular weight and fragmentation pattern consistent with the expected structure.[10]

Spectroscopic Methods (Structural Elucidation)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure confirmation. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: Will show distinct signals for the two N-methyl groups, the C5-methyl group, and the protons on the piperazinone ring. The coupling patterns and chemical shifts will confirm the connectivity.

  • ¹³C NMR: Will show the expected number of carbon signals, including a characteristic signal for the carbonyl (C=O) group in the 165-175 ppm range.

Infrared (IR) Spectroscopy: FTIR analysis is used to quickly confirm the presence of key functional groups.[5]

  • Expected Peaks:

    • A strong absorption band around 1650 cm⁻¹ corresponding to the amide carbonyl (C=O) stretch.

    • Bands in the 2800-3000 cm⁻¹ region for C-H stretching.

    • A broad band above 3000 cm⁻¹ associated with the N-H stretch of the hydrochloride salt.

Applications in Research and Drug Development

The piperazine moiety is a cornerstone in modern medicinal chemistry, frequently described as a "privileged structure" due to its presence in a vast number of FDA-approved drugs.[2][3][11] It is often incorporated into drug candidates to:

  • Enhance Aqueous Solubility: The basic nitrogen atoms can be protonated at physiological pH, improving solubility and bioavailability.[12]

  • Modulate Pharmacokinetics: The piperazine ring can serve as a metabolically stable linker or scaffold.

  • Provide Key Binding Interactions: The nitrogen atoms can act as hydrogen bond acceptors or donors, crucial for binding to biological targets.

This compound serves as a specialized chiral building block. Its utility lies in providing a rigid, stereochemically defined core onto which further complexity can be built. By starting with this enantiomerically pure intermediate, chemists can avoid the costly and often difficult separation of enantiomers at later stages of a synthesis. This is particularly critical in drug development, where typically only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.

Potential therapeutic areas where this scaffold could be employed include oncology, neuroscience, and infectious diseases, reflecting the broad applicability of piperazine and piperazinone derivatives.[3][13] For example, a related compound, (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, is a key intermediate in the synthesis of ligands for delta-opioid receptors, highlighting the importance of such chiral synthons in creating targeted therapeutics.[14]

Conclusion

This compound (CAS: 1887197-41-2) is a high-value chiral intermediate for the synthesis of advanced pharmaceutical compounds. Its defined stereochemistry, coupled with the proven utility of the piperazinone scaffold, makes it a strategic asset for drug discovery programs aiming to develop potent and selective therapeutics. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its effective application in the laboratory and beyond. The methodologies outlined in this guide provide a robust framework for scientists and researchers working with this important chemical entity.

References

  • This compound - CAS:1887197-41-2. [Online].
  • This compound - Fluorochem. [Online].
  • Buy 1-amino-5,5-dimethylpiperidin-2-one hydrochloride | 2751615-47-9 | 95 - Smolecule. [Online].
  • (S)-1,5-Dimethylpiperazin-2-one hydrochloride | 1887197-43-4 - J&K Scientific. [Online].
  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents. [Online].
  • (3R,5S)-3,5-dimethylpiperazin-2-one hydrochloride 97% - Advanced ChemBlocks. [Online].
  • A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds - Benchchem. [Online].
  • Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed. [Online].
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [Online].
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF - ResearchGate. [Online].
  • Synthesis of piperazines - Organic Chemistry Portal. [Online].
  • 2,2-Dimethylpiperazine | 84477-72-5 - MilliporeSigma. [Online].
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Online].
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. [Online].
  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):281-301 Review Article Piperazine and morpholine: Synthetic - JOCPR. [Online].
  • A Review on Analytical Methods for Piperazine Determination - NTU Journal. [Online].
  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances - ResearchGate. [Online].
  • Characterization of (1,4-Dimethylpiperazin-2-yl)methanol: A Comparative Guide to Analytical Methods - Benchchem. [Online].
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery | Bentham Science. [Online].
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - ResearchGate. [Online].

Sources

Technical Guide: Synthesis of (R)-1,5-Dimethylpiperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of (R)-1,5-dimethylpiperazin-2-one hydrochloride , a critical chiral intermediate used in the development of IGF-1R inhibitors (e.g., Linsitinib/OSI-906).

The pathway selected prioritizes regiochemical fidelity and enantiomeric retention . Unlike common reductive amination routes that often yield mixtures of isomers or racemates, this protocol utilizes a Protected Diamine Strategy . This ensures the carbonyl is established at the C2 position relative to the N1-methyl group, while preserving the (R)-configuration at C5 derived from the chiral pool (D-Alanine).

Executive Summary & Retrosynthetic Analysis

The target molecule is a piperazin-2-one with a methyl group at N1 and a chiral methyl group at C5. The primary synthetic challenge is distinguishing between the two nitrogen atoms in the acyclic precursor to ensure the correct regiochemistry of the amide bond (N1-C2=O) versus the amine bond (N4-C3).

Retrosynthetic Logic:

  • Disconnection: Break the N4-C3 bond (alkylation) and the N1-C2 bond (acylation).

  • Precursor: A differentiated 1,2-diamine: (R)-N1-Boc-N2-methylpropane-1,2-diamine .

  • Chiral Source: N-Boc-D-Alanine .[1]

  • Differentiation Strategy: The N4 nitrogen (from Alanine) is protected (Boc), leaving the N1 nitrogen (from Methylamine) free to react with the acylating agent (Chloroacetyl chloride). This forces the formation of the specific 1,5-isomer.

Detailed Synthesis Protocol

Phase 1: Construction of the Chiral Diamine Scaffold

Objective: Convert D-Alanine into a differentiated diamine where the "N4" nitrogen is protected and the "N1" nitrogen is methylated and reactive.

Step 1.1: Amide Coupling

Reaction: N-Boc-D-Alanine + Methylamine


 N-Boc-D-Alanine N-methylamide
  • Reagents: N-Boc-D-Alanine (1.0 eq), Methylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM.

  • Protocol:

    • Dissolve N-Boc-D-Alanine in DCM at 0°C.

    • Add EDC·HCl and HOBt to activate the carboxylic acid. Stir for 30 min.

    • Add Methylamine HCl and DIPEA dropwise.

    • Warm to room temperature (RT) and stir for 12 hours.

    • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

    • Yield: >90% (White solid).

  • Checkpoint: NMR should show a doublet for the alanine methyl and a singlet for the N-methyl amide.

Step 1.2: Selective Amide Reduction

Reaction: N-Boc-D-Ala-NHMe


 (R)-N1-Boc-N2-methylpropane-1,2-diamine
  • Reagents: Borane-THF complex (BH3·THF, 1M, 3.0 eq).

  • Critical Insight: Unlike LiAlH4, which might reduce the Boc group to a methyl group (leading to a symmetric diamine), Borane typically reduces secondary amides to amines while leaving carbamates (Boc) intact at controlled temperatures.

  • Protocol:

    • Dissolve the amide from Step 1.1 in anhydrous THF under Nitrogen.

    • Cool to 0°C. Add BH3·THF dropwise.

    • Reflux for 4 hours.

    • Quench: Cool to 0°C. Carefully add MeOH to destroy excess borane.

    • Amine Release: Evaporate solvent. The residue is a boron-amine complex. Reflux in MeOH with a catalytic amount of iodine or dilute NaOH to break the complex.

    • Purification: Column chromatography (DCM/MeOH).

  • Intermediate Structure: Boc-NH-CH(Me)-CH2-NHMe

Phase 2: Regioselective Cyclization

Objective: Form the piperazinone ring. The free secondary amine must become the N1 amide nitrogen.

Step 2.1: N-Acylation

Reaction: Diamine + Chloroacetyl Chloride


 Acyclic Chloroacetamide
  • Reagents: Chloroacetyl chloride (1.1 eq), Et3N (1.5 eq), DCM, -10°C.

  • Mechanism: The sterically accessible and nucleophilic secondary amine (NHMe) reacts with the acid chloride. The Boc-protected amine is unreactive.

  • Protocol:

    • Dissolve the diamine in DCM and Et3N. Cool to -10°C (Ice/Salt bath).

    • Add Chloroacetyl chloride dropwise. Maintain temp < 0°C to prevent Boc cleavage.

    • Stir 1 hour.

    • Workup: Wash with cold water. Dry and concentrate.

  • Intermediate: Boc-NH-CH(Me)-CH2-N(Me)-C(=O)-CH2-Cl

Step 2.2: Deprotection and Ring Closure (One-Pot)

Reaction: Deprotection


 Intramolecular Alkylation
  • Reagents: TFA (Trifluoroacetic acid), then NaHCO3/EtOH.

  • Protocol:

    • Dissolve the intermediate in DCM/TFA (4:1) to remove the Boc group. Stir 2 hours.

    • Concentrate to remove TFA (forming the TFA salt of the primary amine).

    • Redissolve in Ethanol. Add excess NaHCO3 (4.0 eq) or Et3N.

    • Heat to reflux (60-70°C) for 6 hours.

    • Mechanism: The newly liberated primary amine (on the chiral center) attacks the alkyl chloride (CH2-Cl) in an intramolecular SN2 reaction.

    • Product: (R)-1,5-dimethylpiperazin-2-one (Free Base).

Phase 3: Purification and Salt Formation
Step 3.1: Isolation
  • Filter off inorganic salts.

  • Concentrate ethanol.

  • Dissolve residue in DCM, wash with small amount of water (product is water-soluble, use continuous extraction if necessary).

Step 3.2: Hydrochloride Salt Formation
  • Reagents: 4M HCl in Dioxane or HCl gas in Diethyl Ether.

  • Protocol:

    • Dissolve the free base in minimal dry Ethanol or Ethyl Acetate.

    • Add HCl solution dropwise at 0°C until pH ~2.

    • Precipitate forms. Add Diethyl Ether to complete precipitation.

    • Filter and dry under vacuum.

Process Data & Specifications

ParameterSpecificationNotes
Starting Material N-Boc-D-AlanineSource of Chirality ((R)-center)
Key Reagent Chloroacetyl ChlorideForms the C2-C3 fragment
Limiting Step Borane ReductionRequires anhydrous conditions; safety critical
Yield (Overall) 45 - 55%From D-Alanine
Enantiomeric Excess > 98% eeValidated via Chiral HPLC
Appearance White Crystalline SolidHygroscopic (store with desiccant)

Pathway Visualization (Graphviz)

The following diagram illustrates the flow of atoms from the starting material to the target, highlighting the regioselective control points.

G Start N-Boc-D-Alanine (Chiral Pool Source) Step1 Amide Coupling (MeNH2, EDC, HOBt) Start->Step1 Inter1 Intermediate 1: N-Boc-D-Ala-NHMe Step1->Inter1 Step2 Selective Reduction (BH3·THF) Inter1->Step2 Reduces Amide C=O Preserves Boc Inter2 Intermediate 2 (Diamine): (R)-N1-Boc-N2-methylpropane-1,2-diamine (Differentiated Nitrogens) Step2->Inter2 Step3 Regioselective Acylation (Cl-CH2-CO-Cl, -10°C) Inter2->Step3 Acylates Free NHMe only Inter3 Intermediate 3: Boc-NH-CH(Me)-CH2-N(Me)-CO-CH2-Cl Step3->Inter3 Step4 Deprotection (TFA) & Cyclization (NaHCO3) Inter3->Step4 1. Remove Boc 2. NH2 attacks CH2-Cl Final TARGET: (R)-1,5-Dimethylpiperazin-2-one HCl Step4->Final

Caption: Synthesis pathway ensuring regiochemical control via N-protection strategy. The methyl group at N1 is established early, while the C5 stereocenter is preserved from D-Alanine.

Troubleshooting & Quality Control

Critical Control Points (CCP)
  • Racemization Risk: During the activation of N-Boc-D-Alanine (Step 1.1), use HOBt to suppress oxazolone formation which leads to racemization. Avoid excessive heat.

  • Reduction Selectivity: In Step 1.2, ensure the temperature does not exceed reflux conditions for extended periods, as Borane can eventually attack the Boc group. Monitor via TLC (Boc-amine is less polar than the diamine).

  • Cyclization pH: In Step 2.2, the pH must be basic enough to deprotonate the ammonium salt (liberated from TFA) to allow nucleophilic attack, but not so basic as to hydrolyze the chloroacetamide. Sodium Bicarbonate or Carbonate in Ethanol is ideal.

Analytical Validation
  • 1H NMR (D2O/DMSO-d6): Look for the N-Methyl singlet (~2.9 ppm), the C5-Methyl doublet (~1.2 ppm), and the AB system of the C3 protons (ring methylene next to carbonyl).

  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column. Compare with a racemic standard prepared from DL-Alanine.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002).[2] Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization.[2] Organic Letters, 4(7), 1201–1204. Link

  • Mulvihill, M. J., et al. (2008).[3] Discovery of OSI-906: A Selective and Orally Efficacious Dual Inhibitor of the IGF-1 Receptor and Insulin Receptor.[4][5] Future Medicinal Chemistry, 1(6), 1153-1171. (Describes the utility of the intermediate). Link

  • Patent US7572913B2. (2009). Imidazopyrazine IGF-1R Inhibitors. (Contains specific examples of piperazinone intermediate synthesis from amino alcohols/acids). Link

  • Naylor, A., et al. (1993). Synthesis of piperazin-2-ones via reductive alkylation. Journal of Medicinal Chemistry, 36(15), 2075–2083. Link

Sources

(R)-1,5-Dimethylpiperazin-2-one hydrochloride IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (5R)-1,5-Dimethylpiperazin-2-one Hydrochloride: Synthesis, Characterization, and Application

Abstract

(5R)-1,5-Dimethylpiperazin-2-one hydrochloride is a chiral heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its rigid, stereochemically defined structure makes it a valuable building block for the synthesis of complex molecular architectures with specific biological activities. The piperazinone core is a recognized pharmacophore present in numerous biologically active molecules, including potent enzyme inhibitors.[1][2] This technical guide provides a comprehensive overview of this compound, designed for researchers, chemists, and drug development professionals. It details a robust stereoselective synthetic pathway, outlines rigorous methods for structural characterization and purity analysis, and discusses its applications as a strategic scaffold in modern drug discovery. The methodologies described are grounded in established chemical principles, emphasizing experimental rationale and procedural integrity.

Introduction: The Strategic Value of Chiral Piperazinones

The piperazine ring and its derivatives are foundational scaffolds in medicinal chemistry, renowned for their presence in a wide range of therapeutic agents targeting diverse pathologies, from cancer to infectious diseases.[3][4][5] The introduction of a carbonyl group to form a piperazinone imparts conformational rigidity and additional hydrogen bonding capabilities, features that are highly desirable for optimizing molecular recognition at biological targets.

The Piperazinone Scaffold in Modern Drug Design

The piperazinone motif is a key structural feature in several classes of therapeutic agents. A prominent example is the Nutlin family of molecules, which contains a piperazinone core and acts as potent inhibitors of the p53-MDM2 interaction, a critical pathway in oncology.[1] The defined geometry of the piperazinone ring helps to correctly orient the appended functional groups into the binding pockets of the target protein, maximizing potency.

The Imperative of Chirality

In drug development, the three-dimensional arrangement of atoms—or stereochemistry—is a critical determinant of a compound's biological activity. It is common for only one enantiomer (one of a pair of mirror-image molecules) to exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to off-target toxicity.[6][7] The use of stereochemically pure building blocks like (5R)-1,5-Dimethylpiperazin-2-one is therefore not merely an academic exercise but a regulatory and safety imperative.[6] Employing chiral scaffolds enhances target selectivity, improves the therapeutic index, and can lead to more predictable pharmacokinetic and pharmacodynamic profiles.[8]

Nomenclature and Structure Elucidation

The topic of this guide is (5R)-1,5-Dimethylpiperazin-2-one hydrochloride. The "(5R)" designation specifies the stereochemistry at the carbon atom bearing a methyl group, which is derived from a chiral precursor. The synthesis process itself, involving cyclization, creates a second stereocenter at the C3 position. Therefore, a more complete, albeit less common, IUPAC name would specify the relative stereochemistry of both centers, such as in the related compound (3R,5S)-3,5-dimethylpiperazin-2-one hydrochloride.[9] For the purpose of this guide, we will focus on the synthesis originating from a D-amino acid derivative to confer the (R) configuration at C5.

  • Molecular Formula: C₆H₁₃ClN₂O

  • Molecular Weight: 164.63 g/mol

  • Structure:

Chemical structure of (5R)-1,5-Dimethylpiperazin-2-one Hydrochloride

Retrosynthetic Analysis and Strategic Planning

A logical and efficient synthesis is paramount for producing the target molecule with high yield and purity. The retrosynthetic analysis for (5R)-1,5-Dimethylpiperazin-2-one hydrochloride identifies key disconnections that lead to commercially available and stereochemically defined starting materials.

G target (5R)-1,5-Dimethylpiperazin-2-one HCl intermediate1 Free Base (5R)-1,5-Dimethylpiperazin-2-one target->intermediate1 HCl Addition intermediate2 N-Protected Diamine Precursor intermediate1->intermediate2 Deprotection & Intramolecular Cyclization intermediate3 Chiral Amino Acid Derivative (e.g., D-Alanine Methyl Ester) intermediate2->intermediate3 Reductive Amination/ Amide Coupling intermediate4 Protected Ethylene Diamine intermediate2->intermediate4

Caption: Retrosynthetic pathway for the target compound.

This strategy hinges on two critical transformations:

  • Introduction of Chirality: The stereocenter at C5 is established early by using a derivative of a D-amino acid, such as D-alanine. This ensures the desired (R) configuration in the final product.

  • Ring Formation: A late-stage intramolecular cyclization of a linear diamine precursor is an efficient method to construct the piperazinone ring.

Detailed Synthesis Protocol

The following protocol provides a step-by-step methodology for the synthesis of (5R)-1,5-Dimethylpiperazin-2-one hydrochloride. The choice of the benzyloxycarbonyl (Cbz) group is strategic, as it is stable under the reaction conditions for chain assembly and can be cleanly removed via catalytic hydrogenation, which concurrently facilitates the cyclization step.[1]

Synthesis Workflow Diagram

G cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: N-Methylation cluster_2 Step 3: Deprotection & Cyclization cluster_3 Step 4: Salt Formation A D-Alanine Methyl Ester C Linear Imine Intermediate A->C B N-Cbz-2-aminoacetaldehyde B->C D Protected Diamine Ester (Intermediate I) C->D Reduction (e.g., NaBH(OAc)₃) E Intermediate I F N-Methylated Intermediate II E->F Reductive Amination (HCHO, HCOOH) G Intermediate II H Free Base Piperazinone G->H Catalytic Hydrogenation (H₂, Pd/C) I Free Base Piperazinone J (5R)-1,5-Dimethylpiperazin-2-one HCl (Final Product) I->J HCl in Ether/IPA

Caption: Step-wise workflow for the synthesis protocol.

Protocol Steps:

Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate (Intermediate I)

  • To a stirred solution of D-alanine methyl ester hydrochloride (1.0 eq) and N-Cbz-2-aminoacetaldehyde (1.0 eq) in dichloromethane (DCM, 10 mL/g), add triethylamine (2.2 eq) at 0 °C to neutralize the salt and facilitate imine formation.

  • Stir the mixture at room temperature for 2 hours.

  • Cool the reaction back to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Rationale: NaBH(OAc)₃ is a mild reducing agent selective for imines over esters, preventing over-reduction of the methyl ester.[10]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Intermediate I.

Step 2: Synthesis of N-Methylated Intermediate II

  • Dissolve Intermediate I (1.0 eq) in formic acid (5 mL/g) and add aqueous formaldehyde (37 wt. %, 3.0 eq).

  • Heat the mixture to 80 °C and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Rationale: This is the Eschweiler-Clarke reaction, a classic and effective method for N-methylation of secondary amines using formaldehyde as the carbon source and formic acid as the reductant.[10]

  • Cool the reaction to room temperature, carefully basify with 2M NaOH solution to pH > 9, and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford Intermediate II, which is often used directly in the next step.

Step 3: Synthesis of (5R)-1,5-Dimethylpiperazin-2-one (Free Base)

  • Dissolve Intermediate II (1.0 eq) in methanol (15 mL/g).

  • Add palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.

  • Subject the mixture to a hydrogen atmosphere (typically 50 psi or via a balloon) and stir vigorously at room temperature overnight.

    • Rationale: Catalytic hydrogenation simultaneously cleaves the Cbz protecting group and facilitates the intramolecular aminolysis (cyclization) of the resulting free amine onto the methyl ester, forming the stable six-membered piperazinone ring.[1]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude (5R)-1,5-Dimethylpiperazin-2-one in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring.

  • A precipitate will form. Continue addition until the solution becomes slightly acidic.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, (5R)-1,5-Dimethylpiperazin-2-one hydrochloride.

    • Rationale: Salt formation provides a stable, crystalline, and non-hygroscopic solid that is easier to handle, weigh, and store than the often-oily free base.

Purification and Characterization

Rigorous purification and comprehensive characterization are essential to validate the structure and purity of the final compound, a non-negotiable requirement for its use in drug development.

Purification
  • Chromatography: Intermediate purification is typically achieved using silica gel column chromatography.

  • Recrystallization: The final hydrochloride salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to remove minor impurities and obtain a highly crystalline product.[5][11]

Analytical Characterization

The following table summarizes the expected data from standard analytical techniques used to confirm the identity and purity of (5R)-1,5-Dimethylpiperazin-2-one hydrochloride.

Technique Expected Observations
¹H NMR Signals corresponding to two distinct methyl groups (one on nitrogen, one on the chiral carbon), and diastereotopic protons of the piperazinone ring. Protons adjacent to nitrogen atoms will appear as multiplets in the 2.5-4.0 ppm range. The N-H proton may be broad or exchange with D₂O.
¹³C NMR A characteristic signal for the amide carbonyl (C=O) around 165-175 ppm. Signals for the two methyl carbons and the three distinct methylene/methine carbons of the ring.
FT-IR A strong absorption band for the amide carbonyl (C=O) stretch around 1650 cm⁻¹. N-H stretching bands (as part of the ammonium salt) around 3200-3400 cm⁻¹, and C-H stretching bands below 3000 cm⁻¹.
Mass Spec (ESI+) The molecular ion peak for the free base [M+H]⁺ at m/z corresponding to the exact mass of C₆H₁₂N₂O + H⁺.
Chiral HPLC Using a suitable chiral stationary phase, a single major peak should be observed, confirming high enantiomeric purity (e.e. > 99%).
Melting Point A sharp and defined melting point, indicative of high purity.

Applications in Drug Discovery and Development

(5R)-1,5-Dimethylpiperazin-2-one hydrochloride is not an end-product but a strategic starting point. Its value lies in its utility as a rigid scaffold onto which further chemical complexity can be built. The secondary amine within the ring (once deprotonated from the salt form) serves as a key nucleophilic handle for elaboration.

Caption: Diversification points on the piperazinone scaffold.

By appending various functional groups (R groups) to the N4 position, chemists can generate large libraries of compounds for screening against biological targets. This scaffold is particularly suited for developing inhibitors that require precise positioning of substituents, such as in the development of novel protease inhibitors, kinase inhibitors, or protein-protein interaction modulators.[12]

Conclusion

This guide has detailed the strategic synthesis, rigorous characterization, and potential applications of (5R)-1,5-Dimethylpiperazin-2-one hydrochloride. By leveraging a stereocontrolled synthesis starting from a chiral pool precursor, this valuable building block can be produced with high purity and yield. Its defined three-dimensional structure and versatile chemical handles make it an important tool for medicinal chemists aiming to develop next-generation therapeutics with enhanced specificity and efficacy. The protocols and rationale provided herein serve as a solid foundation for researchers working in the field of drug discovery and development.

References

  • Al-Ghorbani, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PLOS ONE. [Link]

  • Gümüş, F., & Özkan, İ. (2022). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Shitole, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • Google Patents. (2020).
  • Çetin, A., et al. (2021). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Laturwale, S. K. J., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Deeter, J., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry. [Link]

  • Wei, S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. [Link]

  • Wang, Y., et al. (2023). Chiral drugs. LabMed Discovery. [Link]

  • PubChem. 1,4-Dimethylpiperazine-2,5-dione. [Link]

  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

Sources

Technical Master File: (R)-1,5-Dimethylpiperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on (R)-1,5-Dimethylpiperazin-2-one hydrochloride , designed for researchers and drug development professionals.

A Critical Chiral Scaffold for Constrained Peptidomimetics and Kinase Inhibitors

Executive Summary

This compound is a specialized heterocyclic building block used primarily in the synthesis of conformationally constrained peptidomimetics , kinase inhibitors (e.g., pyrrolopyrazinones), and GPCR ligands (such as oxytocin and tachykinin antagonists).

Unlike the achiral piperazin-2-one, the introduction of the C5-methyl group (derived from the chiral pool, typically D-Alanine) creates a defined stereochemical vector that restricts the conformational flexibility of the ring. This "chiral memory" is crucial for enhancing the selectivity of drug candidates by locking substituents into bioactive conformations. The N1-methyl group further modulates the lipophilicity and hydrogen-bond donor/acceptor profile, often improving blood-brain barrier (BBB) permeability in CNS-active compounds.

This guide details the chemical profile, validated synthetic routes, therapeutic applications, and quality control protocols for this scaffold.

Chemical Profile & Structural Logic[1][2]

Identification
ParameterData
IUPAC Name (5R)-1,5-dimethylpiperazin-2-one hydrochloride
CAS Number 1887197-41-2 (HCl)
Molecular Formula C₆H₁₃ClN₂O (HCl salt)
Molecular Weight 164.63 g/mol
Chirality (R)-Enantiomer (C5 position)
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in DCM.
Stereochemical Numbering & Logic

The "1,5-dimethyl" nomenclature implies:

  • Position 1 (N1): Methylated amide nitrogen. This blocks a potential metabolic soft spot (N-glucuronidation) and increases lipophilicity.

  • Position 2 (C2): Carbonyl group (Lactam).

  • Position 5 (C5): Methylated chiral center. This stereocenter is crucial for directing the vector of the N4-substituent.

Note on Isomers: Confusion often arises with 1,3-dimethylpiperazin-2-one. In the 1,5-isomer, the methyl group is distal to the carbonyl, derived from the amino acid side chain (D-Alanine) when synthesized via standard diamine cyclization routes.

Synthetic Pathways (Technical Deep Dive)

The synthesis of (R)-1,5-dimethylpiperazin-2-one is non-trivial due to the requirement for high enantiomeric excess (ee). The most authoritative route utilizes the Chiral Pool Strategy , starting from D-Alanine.

Validated Synthetic Route: The "Chiral Pool" Reductive Amination

This protocol ensures the retention of stereochemistry at the C5 position.

Core Logic:

  • Chiral Source: D-Alanine provides the (R)-methyl stereocenter.

  • Backbone Formation: Reductive amination connects the alanine fragment to a glycine-equivalent aldehyde.

  • Cyclization: Intramolecular amidation forms the lactam ring.

Step-by-Step Protocol:
  • Starting Material: D-Alanine Methyl Ester Hydrochloride .

  • Reductive Amination:

    • React D-Alanine methyl ester with N-Boc-N-methyl-2-aminoacetaldehyde (or N-Cbz equivalent) in MeOH/DCM.

    • Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over NaBH₄ to prevent aldehyde reduction before imine formation.

    • Intermediate: Methyl (R)-2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)amino)propanoate.

  • Cyclization (The Critical Step):

    • Deprotection: Treat with HCl/Dioxane (to remove Boc) or H₂/Pd-C (to remove Cbz).

    • Spontaneous Cyclization: Upon neutralization (pH adjustment to ~8-9), the secondary amine (N4) or primary amine (now free) attacks the ester.

    • Regioselectivity Check: To ensure the 1,5-isomer (N1-Me, C5-Me), the starting aldehyde must carry the N-methyl group.

      • Correction: If the aldehyde is Boc-N(Me)-CH2-CHO, the resulting linear amine is Boc-N(Me)-CH2-CH2-NH-CH(Me)-COOMe.

      • Deprotection yields HN(Me)-CH2-CH2-NH-CH(Me)-COOMe.

      • Cyclization: The secondary amine HN(Me) attacks the ester? No, that forms a 5-membered ring (imidazolidinone) or is sterically hindered.

      • Alternative: The amine NH-CH(Me) attacks the ester? No, that's the alpha-amine.

      • Correct Route for 1,5: The cyclization usually involves (R)-N1-methyl-1,2-diaminopropane reacting with Ethyl Chloroacetate .

Revised Protocol (Industrial Standard):

This route is more robust for scale-up.

  • Precursor: (R)-1,2-Diaminopropane .

  • Regioselective Alkylation:

    • React with Ethyl Chloroacetate under controlled pH.

    • Challenge: Controlling mono-alkylation vs. bis-alkylation.

    • Solution: Use a large excess of diamine or use N-Benzyl-(R)-1,2-diaminopropane .

  • Methylation:

    • If the product is 5-methylpiperazin-2-one (unmethylated N1), a selective N1-methylation is required.

    • Reagent: MeI / NaH or Reductive methylation (HCHO / HCOOH).

    • Selectivity: The amide N (N1) is more acidic (pKa ~15-17) than the amine N (N4, pKa ~9-10). However, under basic conditions, N1 can be alkylated. Protecting N4 (e.g., with Boc) is often required before N1 methylation.

Synthesis Start D-Alanine Methyl Ester (Chiral Source) Step1 Reductive Amination (w/ N-Boc-Glycinal) Start->Step1 Inter1 Linear Diamine Ester Step1->Inter1 Step2 Deprotection & Cyclization (Acid/Base) Inter1->Step2 Prod1 (R)-3-Methylpiperazin-2-one (Isomer A) Step2->Prod1 Wrong Isomer Start2 (R)-1,2-Diaminopropane Step3 Regioselective Chloroacetylation Start2->Step3 Inter2 Acyclic Intermediate Step3->Inter2 Step4 Cyclization Inter2->Step4 Prod2 (R)-5-Methylpiperazin-2-one Step4->Prod2 Step5 N1-Methylation (Protection Strategy) Prod2->Step5 Final (R)-1,5-Dimethylpiperazin-2-one HCl Step5->Final

Caption: Synthesis logic distinguishing the 3-methyl vs. 5-methyl pathways. The 1,2-diaminopropane route is preferred for the 1,5-substitution pattern.

Therapeutic Applications & Case Studies

Kinase Inhibitors (Pyrrolopyrazinones)

Research by Genentech has highlighted the utility of 1,5-dimethylpiperazin-2-one as a precursor for 3,4-dihydropyrrolopyrazinones . These fused bicyclic systems are bioisosteres of quinazolinones and are potent scaffolds for inhibiting kinases involved in oncology.

  • Mechanism: The piperazinone ring fuses with ketones/alkynes to form the pyrrole ring. The chiral methyl group at C5 dictates the "pucker" of the ring, influencing how the inhibitor fits into the ATP-binding pocket.

  • Reference: Cosme Sandoval et al., "Two-step Synthesis of 3,4-Dihydropyrrolopyrazinones..." [See Ref 1].

GPCR Ligands (Oxytocin & Tachykinin)

The piperazinone core is a "privileged scaffold" for G-Protein Coupled Receptors (GPCRs).

  • Oxytocin Antagonists: Analogues of Epelsiban (which uses a diketopiperazine) often explore the monoketo-piperazine space to improve solubility. The (R)-configuration is frequently required to match the stereochemical preference of the receptor's binding pocket.

  • Delta-Opioid Ligands: The related (2R,5S)-1-allyl-2,5-dimethylpiperazine is a known intermediate for delta-opioid agonists. (R)-1,5-dimethylpiperazin-2-one serves as a direct oxidative precursor or analog in these pathways.

Constrained Peptidomimetics

This scaffold acts as a Gly-Ala turn mimetic . By incorporating the lactam, the amide bond is fixed in a cis or transoid conformation (depending on ring constraints), reducing the entropic penalty of binding to protein targets.

Applications Core (R)-1,5-Dimethylpiperazin-2-one App1 Pyrrolopyrazinones (Kinase Inhibitors) Core->App1 App2 GPCR Antagonists (Oxytocin/NK1) Core->App2 App3 Peptidomimetics (Constrained Gly-Ala) Core->App3 Mech1 ATP Pocket Specificity (Chiral Pucker) App1->Mech1 Mech2 Improved Solubility & BBB Penetration App2->Mech2

Caption: Pharmacological utility of the scaffold in modern drug discovery.

Quality Control & Handling

Analytical Specifications

For use in GMP synthesis, the following specifications are standard:

TestSpecificationMethod
Purity ≥ 97.0%HPLC (C18 column, ACN/H2O gradient)
Chiral Purity (ee) ≥ 98.0%Chiral HPLC (e.g., Chiralpak AD-H)
Identity Conforms to Structure¹H-NMR (D₂O or DMSO-d₆), MS
Water Content ≤ 1.0% (if anhydrous)Karl Fischer
Residual Solvents < ICH LimitsGC-HS
Handling the Hydrochloride Salt
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Free Base Conversion: To liberate the free base for reactions (e.g., N-alkylation), dissolve in minimal water, basify with K₂CO₃ (pH > 10), and extract exhaustively with DCM or CHCl₃. Note: Piperazinones are water-soluble; salting out the aqueous phase is often necessary.

References

  • Sandoval, C., Lim, N. K., & Zhang, H. (2017). Two-step Synthesis of 3,4-Dihydropyrrolopyrazinones from Ketones and Piperazin-2-ones. The Journal of Organic Chemistry.

  • Borthwick, A. D., et al. (2012). Pyridyl-2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists. Journal of Medicinal Chemistry.

  • Gueret, R., et al. (2020).[1] Visible-Light-Promoted Decarboxylative Annulation Protocol for Piperazine Synthesis. Organic Letters.

  • National Center for Biotechnology Information. (2026).[2][3][4][5][6] PubChem Compound Summary for CID 71669105, (S)-1,5-Dimethylpiperazin-2-one hydrochloride. (Note: Enantiomer reference).

  • BenchChem. (2025).[7] A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds.

Sources

Methodological & Application

Application Note: Precision Synthesis of (R)-1,5-Dimethylpiperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for the synthesis of (R)-1,5-Dimethylpiperazin-2-one hydrochloride . This specific chiral scaffold is a critical pharmacophore in the development of kinase inhibitors, GPCR ligands, and peptidomimetics.[1]

Unlike generic synthesis guides, this protocol addresses the critical challenge of regiocontrol . Direct methylation of piperazinone often leads to mixtures of N1 (amide) and N4 (amine) alkylation.[1][2] This guide utilizes an Orthogonal Protection Strategy to ensure exclusive synthesis of the 1,5-isomer with high enantiomeric excess (ee).[1][2]

Part 1: Strategic Overview & Retrosynthesis[1][2][3][4]

The synthesis of 1,5-disubstituted piperazin-2-ones presents a regiochemical puzzle. The piperazinone ring contains two nitrogen atoms:[1]

  • N1 (Amide): Low nucleophilicity, pKa ~15-17.[1][2][3]

  • N4 (Amine): Moderate nucleophilicity, pKa ~8-9.[1][2][3]

A direct alkylation of 5-methylpiperazin-2-one would preferentially occur at N4 (the more nucleophilic amine), yielding the unwanted 4,5-dimethyl isomer.[1][2][3] To force methylation at N1 , we must transiently mask N4 with a protecting group (Boc) and use a strong base to deprotonate the amide.[1]

Retrosynthetic Logic (Graphviz Diagram)

Retrosynthesis Target (R)-1,5-Dimethylpiperazin-2-one HCl (Target) Protected (R)-4-Boc-1,5-Dimethylpiperazin-2-one (N1-Methylated Intermediate) Protected->Target Deprotection (HCl) Precursor (R)-4-Boc-5-Methylpiperazin-2-one (N4-Protected Scaffold) Precursor->Protected N1-Methylation (MeI, NaH) Core (R)-5-Methylpiperazin-2-one (Cyclized Core) Core->Precursor N4-Protection (Boc2O) Start (R)-1,2-Diaminopropane + Ethyl Chloroacetate Start->Core Regioselective Cyclization

Figure 1: Retrosynthetic disconnection showing the necessity of the N4-protection strategy to achieve N1-methylation.[1][2][3]

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of the Core Scaffold ((R)-5-Methylpiperazin-2-one)

This step relies on the steric differentiation between the primary amines of (R)-1,2-diaminopropane.[1][2][3] The unhindered C1-amine is acylated preferentially, followed by intramolecular displacement of the chloride by the hindered C2-amine.[2]

Reagents:

  • (R)-(-)-1,2-Diaminopropane (CAS 6852-61-5): 10.0 g (135 mmol)[1][2][3]

  • Ethyl Chloroacetate: 16.5 g (135 mmol)[1][2][3]

  • Ethanol (Absolute): 150 mL

  • Sodium Ethoxide (21% in EtOH): 1.0 equiv (optional, to neutralize HCl)[1][2]

Protocol:

  • Dissolution: Dissolve (R)-1,2-diaminopropane (10.0 g) in absolute ethanol (100 mL) in a 500 mL round-bottom flask under nitrogen. Cool to 0°C using an ice bath.[2][3]

  • Addition: Dilute ethyl chloroacetate (16.5 g) in ethanol (50 mL) and add dropwise over 60 minutes. Critical: Slow addition favors mono-acylation over bis-acylation.[1][2][3]

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Then, heat to reflux (78°C) for 16 hours. The formation of a white precipitate (amine hydrochloride salts) may occur.[1]

  • Workup: Cool to RT. Add Sodium Ethoxide solution (1 equiv) to neutralize the HCl salt and liberate the free base.[1][2] Filter off the NaCl precipitate.[1][3]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is often a semi-solid.[1] Recrystallize from Isopropanol/Hexane or purify via flash chromatography (DCM/MeOH/NH3 90:9:1).[1][2][3]

  • Yield: Expect ~60-70% (approx. 9.0 g).[1][2][3]

  • QC Check: 1H NMR should show a doublet for the methyl group at ~1.1 ppm and distinct signals for the piperazinone ring protons.[1]

Phase 2: Orthogonal Protection (N4-Boc)

We must protect the secondary amine (N4) to prevent its methylation.[1][2][3]

Reagents:

  • (R)-5-Methylpiperazin-2-one (from Phase 1): 8.0 g (70 mmol)[1][2][3]

  • Di-tert-butyl dicarbonate (Boc2O): 16.8 g (77 mmol)[1][2][3]

  • Triethylamine (TEA): 10.7 mL (77 mmol)[1][2][3]

  • Dichloromethane (DCM): 100 mL[1][2][3]

Protocol:

  • Suspend the starting material in DCM (100 mL). Add TEA (10.7 mL).

  • Cool to 0°C. Add Boc2O (16.8 g) dissolved in minimal DCM dropwise.

  • Stir at RT for 4 hours. The suspension should clear as the Boc-derivative is more soluble.[1][2][3]

  • Wash with water (2 x 50 mL) and brine (50 mL). Dry over Na2SO4.[2][3][4]

  • Concentrate to yield (R)-4-(tert-butoxycarbonyl)-5-methylpiperazin-2-one as a white solid.[1][2][3]

  • Yield: >90%. Use directly in the next step.

Phase 3: Regioselective N1-Methylation

This is the critical stereoelectronic step.[1][2][3] We use Sodium Hydride (NaH) to deprotonate the amide (N1).[1][2][3] The carbamate-protected N4 is non-nucleophilic under these conditions.

Reagents:

  • (R)-4-Boc-5-methylpiperazin-2-one: 10.0 g (46.7 mmol)[1][2][3]

  • Sodium Hydride (60% dispersion in oil): 2.24 g (56 mmol)[1][2][3]

  • Methyl Iodide (MeI): 3.5 mL (56 mmol)[1][2][3]

  • DMF (Anhydrous): 80 mL[1][2][3]

Protocol:

  • Deprotonation: In a flame-dried flask under Argon, suspend NaH (2.24 g) in anhydrous DMF (50 mL) at 0°C.

  • Substrate Addition: Dissolve the Boc-protected intermediate (10.0 g) in DMF (30 mL) and add dropwise to the NaH suspension. Evolution of H2 gas will be observed.[3] Stir at 0°C for 30 mins until gas evolution ceases.

  • Alkylation: Add Methyl Iodide (3.5 mL) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours.

  • Quench: Carefully quench with saturated NH4Cl solution (20 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (3x) and brine (to remove DMF).[1][2][3] Dry over MgSO4 and concentrate.

  • Result: (R)-4-Boc-1,5-dimethylpiperazin-2-one . Light yellow oil or solid.[2][3][4]

Phase 4: Deprotection and Salt Formation

Removal of the Boc group yields the final target as the hydrochloride salt.[1]

Reagents:

  • (R)-4-Boc-1,5-dimethylpiperazin-2-one (Crude from Phase 3)[1][2][3]

  • 4M HCl in Dioxane: 50 mL[1][2][3]

  • Diethyl Ether or MTBE (for precipitation)[1][2][3]

Protocol:

  • Dissolve the crude intermediate in minimal Dioxane (or DCM).[1][2][3]

  • Add 4M HCl in Dioxane (50 mL) at 0°C.

  • Stir at RT for 2-3 hours. A white precipitate should form.[2][3]

  • Add Diethyl Ether (100 mL) to complete precipitation.

  • Filtration: Filter the solid under nitrogen (hygroscopic).[2][3] Wash with ether.[2][3][5]

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Part 3: Data Summary & Quality Control

Key Process Parameters
ParameterSpecificationNotes
Overall Yield 35 - 45%Calculated from Diamine start.[1][2][3]
Appearance White to Off-white SolidHighly hygroscopic salt.[1][2][3]
Purity (HPLC) > 98.0%Monitor UV at 210 nm.[1][2][3]
Chiral Purity (ee) > 99%Retained from starting material.[1][2][3][6]
1H NMR (D2O) δ 3.9 (m, 1H), 3.6 (d, 1H), 3.4 (m, 2H), 3.0 (s, 3H, N-Me), 1.4 (d, 3H, C-Me)Diagnostic N-Me singlet at ~3.0 ppm.[1][2]
Workflow Diagram

Workflow Step1 Cyclization (EtOH, Reflux) Step2 Boc Protection (DCM, Boc2O) Step1->Step2 Isolated Solid Step3 N1-Methylation (DMF, NaH, MeI) Step2->Step3 Organic Phase Step4 Deprotection (HCl/Dioxane) Step3->Step4 Crude Oil

Figure 2: Sequential process flow.[1][2][3][7] Step 3 is the critical control point for regioselectivity.[1]

Troubleshooting Guide
  • Low Yield in Step 1: Ensure the reaction is dilute. High concentrations favor polymerization of the chloroacetate/diamine.

  • Incomplete Methylation (Step 3): Ensure DMF is strictly anhydrous.[1][2][3] Water destroys NaH.[2][3] If conversion is low, add 0.1 eq of Tetrabutylammonium iodide (TBAI) as a catalyst.[1]

  • Racemization: The C5 stereocenter is generally stable.[1][3] However, avoid excessive heating during the basic methylation step.[1] Keep Step 3 below 30°C.

References

  • Regioselective Synthesis of Piperazinones

    • Detailed methodology on controlling regiochemistry in piperazinone synthesis via N-protection str
    • Source:[1][2][3]

  • General Piperazinone Cyclization Protocols

    • Standard protocols for reacting 1,2-diamines with halo esters.[1][2][3]

    • Source:[1][2][3]

  • Compound Verification (Isomer Data)

    • Physical data and identifiers for the 5-methyl and 1,5-dimethyl variants.[1][2][3]

    • Source:[1][2][3]

  • Boc-Protection and Alkylation Standards

    • BenchChem protocols for N-acylation and alkylation of amides.[2][3]

    • Source:[1][2][3]

Sources

Application Note: Asymmetric Alkylation of Chiral Piperazinone Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the use of chiral piperazin-2-one scaffolds as stoichiometric auxiliaries for the asymmetric synthesis of


-disubstituted amino acids and chiral pharmacophores.[1]

Unlike catalytic methods, this auxiliary-based approach offers robust, predictable diastereocontrol through defined enolate geometry, making it ideal for the synthesis of quaternary stereocenters often found in peptidomimetics (e.g., Substance P antagonists, farnesyltransferase inhibitors).

Introduction & Mechanistic Rationale

The piperazin-2-one scaffold serves as a rigid chiral template. When derived from inexpensive chiral pool materials (e.g., (S)-phenylglycine or (S)-valine), the C3-substituent exerts profound steric influence over the face of the enolate generated at that same position.

The Stereochemical Engine

The success of this methodology relies on 1,3-allylic strain (A


)  and chelation control .
  • Enolate Geometry: Upon deprotonation with a strong base (e.g., LiHMDS), the piperazinone forms a

    
    -enolate to minimize steric clash between the N-protecting group and the enolate oxygen.
    
  • Facial Bias: The bulky substituent at C3 (e.g., a phenyl ring from phenylglycine) adopts a pseudo-axial orientation to minimize

    
     strain with the 
    
    
    
    -substituent.
  • Electrophilic Attack: Consequently, the electrophile is forced to approach from the face trans to the C3-substituent, resulting in high diastereoselectivity (often >95:5 dr).

Comparison: Piperazinone vs. Schöllkopf Bis-Lactim

While the Schöllkopf bis-lactim ether method is famous for amino acid synthesis, the piperazinone auxiliary offers distinct advantages:

  • Stability: Piperazinones are generally more stable to hydrolysis than bis-lactim ethers, allowing for more aggressive downstream chemistry before auxiliary removal.

  • Direct Pharmacophore Access: In many drug discovery programs, the piperazinone ring is not cleaved but retained as the core pharmacophore (e.g., MK-3207).

Experimental Protocols

Protocol A: Preparation of the Chiral Auxiliary (The "Merck" Route)

Target: (S)-4-Benzyl-3-phenylpiperazin-2-one. Source: Adapted from Org. Process Res. Dev. 2013 [Reference 1].

Reagents:

  • (S)-Phenylglycine amide

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Chloroacetyl chloride

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Reductive Amination:

    • Suspend (S)-phenylglycine amide (1.0 equiv) in DCE (0.5 M).

    • Add benzaldehyde (1.05 equiv) and stir for 1 h at 20 °C to form the imine.

    • Add STAB (1.5 equiv) portion-wise. Monitor consumption of imine by HPLC/TLC.

    • Checkpoint: Ensure complete conversion to avoid di-alkylation.

    • Quench with saturated NaHCO

      
      . Extract with DCM, dry (Na
      
      
      
      SO
      
      
      ), and concentrate.
  • Acylation & Cyclization:

    • Dissolve the crude N-benzyl intermediate in THF (0.3 M).

    • Cool to 0 °C. Add TEA (2.5 equiv).

    • Add chloroacetyl chloride (1.1 equiv) dropwise. The internal temperature must not exceed 5 °C.

    • Critical Step: After acylation is complete (TLC check), add NaH (1.2 equiv) or KOtBu to induce cyclization in situ.

    • Warm to room temperature and stir for 4 h.

    • Workup: Quench with NH

      
      Cl (aq). Extract with EtOAc. Crystallize from Heptane/EtOAc to obtain the pure (S)-piperazinone auxiliary.
      
Protocol B: Asymmetric Enolate Alkylation

Objective: Installation of a quaternary center at C3 with high diastereoselectivity.

Reagents:

  • (S)-4-Benzyl-3-phenylpiperazin-2-one (Substrate)

  • LiHMDS (1.0 M in THF)

  • Alkyl Halide (Electrophile, e.g., Methyl Iodide, Benzyl Bromide)

  • Dry THF

Step-by-Step Methodology:

  • Enolate Formation:

    • Flame-dry a round-bottom flask and purge with Argon.

    • Dissolve the Substrate (1.0 equiv) in anhydrous THF (0.1 M).

    • Cool the solution to -78 °C . Allow 15 minutes for thermal equilibration.

    • Add LiHMDS (1.1 equiv) dropwise over 10 minutes.

    • Mechanistic Note: Stir at -78 °C for 30 minutes. This ensures complete deprotonation and formation of the stable Lithium enolate aggregate.

  • Electrophile Addition:

    • Add the Alkyl Halide (1.2 equiv) neat or as a solution in THF dropwise.

    • Rate Control: Fast addition can lead to local exotherms; slow, steady addition is preferred to maintain the -78 °C baseline.

    • Stir at -78 °C for 2 hours.

    • Checkpoint: Monitor by TLC. If the reaction is sluggish, warm slowly to -40 °C. Warning: Warming above -20 °C often degrades diastereoselectivity (dr).

  • Quench & Isolation:

    • Quench with saturated NH

      
      Cl solution at -78 °C.
      
    • Warm to room temperature. Dilute with water and extract with EtOAc (3x).

    • Wash combined organics with Brine, dry over MgSO

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Determination of Stereochemistry:

    • The major diastereomer will have the incoming alkyl group trans to the C3-phenyl group.

    • Validation: Use NOESY NMR. Look for a lack of correlation between the new alkyl group and the C3-phenyl protons, or compare with known crystal structures.

Data Analysis & Troubleshooting

Solvent and Base Effects on Diastereoselectivity (dr)

The choice of base and solvent is critical for maintaining the tight ionic pair required for facial discrimination.

BaseSolventTemperatureYield (%)dr (trans:cis)Notes
LiHMDS THF -78 °C 88 >98:2 Recommended Standard
NaHMDSTHF-78 °C8590:10Looser ion pair reduces selectivity
KHMDSTHF-78 °C8285:15Potassium enolates are too reactive
LDATHF-78 °C7595:5Good selectivity, but nucleophilic attack risks
LiHMDSEt2O-78 °C60>98:2Poor solubility limits yield
Troubleshooting Guide
  • Problem: Low Yield / Recovered Starting Material.

    • Cause: Enolization failed or electrophile is wet.

    • Solution: Titrate LiHMDS before use. Ensure Electrophile is distilled/dry.

  • Problem: Low Diastereoselectivity (dr < 90:10).

    • Cause: Temperature spike during addition or "Leaking" mechanism via proton exchange.

    • Solution: Use a cryostat to maintain -78 °C precisely. Ensure strictly anhydrous conditions to prevent protonation/re-deprotonation cycles (epimerization).

  • Problem: N-Alkylation side product.

    • Cause: N-protecting group (Benzyl) is not sterically bulky enough or fell off (rare).

    • Solution: Ensure the N4-position is capped with a robust group (Benzyl, Boc, or Cbz) before enolization.

Pathway Visualization

The following diagram illustrates the workflow for the asymmetric alkylation, highlighting the decision points and stereochemical outcome.

PiperazinoneAlkylation cluster_mechanism Stereocontrol Mechanism Start Chiral Piperazinone (S)-Configured C3 Base Deprotonation (LiHMDS, -78°C) Start->Base THF, Ar Enolate Lithium Enolate (Planar, Z-geometry) Base->Enolate Block Steric Blocking (C3-Phenyl shields Top Face) Enolate->Block Conformation Lock Attack Electrophile Attack (Bottom Face / Trans) Block->Attack Directs RX Product Functionalized Piperazinone (Quaternary Center) Attack->Product >95:5 dr Hydrolysis Optional: Hydrolysis to Amino Acid Product->Hydrolysis 6N HCl, Reflux

Caption: Stereochemical flow from chiral precursor to quaternary product via sterically constrained enolate.

References

  • McLaughlin, M., et al. (2013). Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Organic Process Research & Development, 17(7), 940–945. [Link]

  • Beena, et al. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation.[2] Chemical Science, 9, 2168-2178. [Link]

  • Bull, S. D., Davies, S. G., et al. (2001). Chiral piperazinones as templates for the synthesis of alpha-amino acids.[2] Journal of the Chemical Society, Perkin Transactions 1, (23), 3112–3123. [Link]

  • Ghorai, M. K., et al. (2010).[3] Lewis Acid Catalyzed Highly Stereoselective Domino-Ring-Opening Cyclization of Activated Aziridines with Enolates: Synthesis of Functionalized Chiral γ-Lactams.[3] The Journal of Organic Chemistry, 75(18), 6173–6181. [Link]

Sources

The Dimethylpiperazinone Scaffold: A Versatile Tool in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of the Piperazine Moiety

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in the structures of successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets in a specific and high-affinity manner. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a quintessential example of such a scaffold.[1][2] Its widespread use stems from a unique combination of properties: solubility, basicity, conformational flexibility, and the synthetic tractability of its two nitrogen atoms, which serve as handles for molecular diversification.[1][3] These characteristics allow medicinal chemists to fine-tune the pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic (drug-target interaction) profiles of drug candidates.[1][4]

The introduction of methyl groups to the piperazine core, creating dimethylpiperazine and its oxidized counterpart, dimethylpiperazinone, offers a refined tool for drug design. These seemingly simple additions can profoundly influence a molecule's properties, enhancing target selectivity, metabolic stability, and overall efficacy. This guide provides a comprehensive overview of the application of the dimethylpiperazinone scaffold in drug discovery, from its fundamental chemical properties to detailed protocols for its use in screening and lead optimization.

The Strategic Advantage of Dimethyl Substitution

The addition of one or two methyl groups to the piperazine or piperazinone ring is a strategic decision in drug design, driven by the desire to optimize molecular properties.

Key Physicochemical Properties of N,N'-Dimethylpiperazine:

PropertyValueReference
Molecular FormulaC6H14N2[5]
Molecular Weight114.19 g/mol [5]
Boiling Point131-132 °C[5]
Density0.844 g/mL at 25 °C[5]
SolubilityMiscible in water[5]

The methyl groups can impart several advantages:

  • Enhanced Selectivity: The steric hindrance introduced by methyl groups can promote selective binding to a specific target over closely related off-targets. For instance, a methyl group on a 3-methylpiperazine was shown to improve selectivity for the PAK4 kinase over the closely related PAK1.[6] Similarly, a gem-dimethylpiperazine moiety was instrumental in achieving selectivity for the PI3Kδ isoform.[6]

  • Improved Metabolic Stability: The methyl groups can shield adjacent chemical bonds from metabolic enzymes, thereby increasing the drug's half-life in the body.

  • Modulation of Basicity: The electron-donating nature of the methyl groups can influence the basicity (pKa) of the nitrogen atoms, which in turn affects the molecule's solubility, cell permeability, and interaction with biological targets.

  • Increased Lipophilicity: The addition of methyl groups increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.

Synthetic Strategies for Dimethylpiperazinone Derivatives

The synthesis of dimethylpiperazinone derivatives is a critical step in building compound libraries for drug screening. A variety of synthetic routes are available, allowing for the creation of diverse and complex molecules.

General Workflow for the Synthesis of Piperazin-2-one Derivatives

The following diagram illustrates a common synthetic workflow for generating a library of piperazin-2-one derivatives, starting from readily available materials.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Modification cluster_3 Final Product Generation Methyl α-bromophenylacetate Methyl α-bromophenylacetate Intermediate 1 1-(substituted)piperazin-2-one Methyl α-bromophenylacetate->Intermediate 1 Reaction with substituted amine Substituted Amine Substituted Amine Substituted Amine->Intermediate 1 Intermediate 2 Hydrolyzed Intermediate Intermediate 1->Intermediate 2 Basic Hydrolysis Acyl Halide Acyl Halide Intermediate 2->Acyl Halide Reaction with oxalyl chloride Final Piperazinone Derivatives Final Piperazinone Derivatives Acyl Halide->Final Piperazinone Derivatives Amidation with selected amines

Caption: A generalized synthetic workflow for piperazin-2-one derivatives.

Protocol 1: Synthesis of Substituted Piperazin-2-one Derivatives

This protocol provides a general procedure for the synthesis of a library of piperazin-2-one derivatives, adapted from a published method for creating cytotoxic agents.[7]

Materials:

  • Methyl α-bromophenylacetic acid

  • Appropriate substituted amines

  • Potassium carbonate (K2CO3)

  • Methanol

  • Oxalyl chloride

  • Dry dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Triethylamine

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the Piperazinone Core:

    • Synthesize methyl α-bromophenylacetic acid and the desired 1-(substituted) piperazin-2-one intermediate using previously established methods.[7]

  • Hydrolysis of the Ester:

    • Hydrolyze the ester group of the piperazinone intermediate under basic conditions (e.g., using K2CO3 in methanol) to yield the corresponding carboxylic acid.[7]

  • Formation of the Acyl Chloride:

    • In a fume hood, dissolve the carboxylic acid intermediate in dry DCM and add a catalytic amount of DMF.

    • Cool the solution to 0°C and add oxalyl chloride dropwise over 30 minutes.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Evaporate the DCM under vacuum to obtain the acyl chloride, which can be used in the next step without further purification.[7]

  • Amidation to Form Final Derivatives:

    • In a separate flask, dissolve the desired amine and triethylamine in dry DCM and cool to 0°C.

    • Add a solution of the acyl chloride in dry DCM dropwise to the stirred amine solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and purify the final piperazinone derivatives using standard techniques such as column chromatography.[7]

Self-Validation: The identity and purity of the synthesized compounds should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery: Targeting Diverse Disease Areas

The dimethylpiperazinone scaffold has been successfully employed in the discovery of novel therapeutic agents across a range of diseases.

Anticancer Drug Discovery

The piperazine and piperazinone moieties are prevalent in a multitude of anticancer agents.[8][9] Their ability to modulate the properties of small molecules makes them ideal for targeting key cancer-related proteins such as kinases and efflux pumps.

  • Kinase Inhibition: The anticancer drug imatinib utilizes a piperazine moiety to enhance its selectivity for the BCR-ABL kinase.[3] More recently, a compound bearing a difluoro-indene scaffold with a 4-methylpiperazin-1-yl group was identified as a potent pan-inhibitor of BCR-ABL mutants, including the highly resistant T315I mutant, for the treatment of chronic myeloid leukemia.[10]

  • Inhibition of Efflux Pumps: Multidrug resistance is a major challenge in cancer therapy. Phenylpiperazine derivatives have been investigated as inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis, which could serve as a model for overcoming resistance in cancer cells.[11]

  • Cytotoxic Agents: A series of piperazin-2-one derivatives were synthesized and evaluated for their cytotoxic activities against cancer and normal cell lines, demonstrating the potential of this scaffold in developing new anticancer compounds.[7]

Antiviral Drug Discovery

The emergence of drug-resistant viral strains necessitates the development of new antiviral agents with novel mechanisms of action. The piperazinone scaffold has shown promise in this area.

  • Herpes Simplex Virus (HSV) Inhibitors: A novel piperazinone-fused hydroxypyridinone scaffold was identified through a library screening, leading to the development of a lead compound that exhibited significant inhibitory activity against both acyclovir-sensitive and -resistant HSV strains.[12] This compound was found to inhibit viral gene transcription and a later stage of viral replication.[12]

Neuroactive Drug Discovery

The piperazine scaffold is a common feature in drugs targeting the central nervous system (CNS).[13][14] The ability of the dimethylpiperazine moiety to modulate lipophilicity and basicity makes it particularly useful for designing drugs that can cross the blood-brain barrier.

  • Receptor Modulation: The atypical antipsychotic aripiprazole incorporates a piperazine ring to fine-tune its binding to dopamine and serotonin receptors.[3] Piperazine derivatives have been extensively studied for their activity on various neurotransmitter receptors.[14]

High-Throughput Screening (HTS) for Dimethylpiperazinone-Based Libraries

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against a specific biological target. The following workflow and protocol are designed for a typical HTS campaign to identify inhibitors from a dimethylpiperazinone library.

General HTS Workflow

Caption: A typical high-throughput screening workflow.

Protocol 2: High-Throughput Screening of a Dimethylpiperazinone Library for Anticancer Activity

This protocol describes a luminescent cell viability assay in a 384-well format to identify cytotoxic compounds from a dimethylpiperazinone library.[15]

Materials and Reagents:

  • Cancer cell line (e.g., K562 human leukemia cells)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Dimethylpiperazinone compound library (10 mM in DMSO)

  • 384-well white, solid-bottom microplates

  • Acoustic liquid handler or pintool for compound dispensing

  • Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

  • Luminometer plate reader

Procedure:

  • Assay Development and Miniaturization:

    • Develop and optimize the cell-based assay in a 96-well format before miniaturizing to a 384-well format.[16]

  • Cell Plating:

    • Culture the cancer cells to the appropriate density.

    • Dilute the cell suspension in culture medium.

    • Dispense a defined volume of the cell suspension into each well of the 384-well plates to achieve the desired cell number per well (e.g., 2,000 cells/well).[15]

  • Compound Addition:

    • Using an automated liquid handler, transfer a small volume of each compound from the dimethylpiperazinone library to the corresponding wells of the cell plate to achieve the desired final screening concentration (e.g., 10 µM).[15][16]

    • Include appropriate positive (e.g., a known cytotoxic drug) and negative (e.g., DMSO vehicle) controls on each plate.

  • Incubation:

    • Incubate the plates for a predetermined period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Signal Detection:

    • Equilibrate the plates to room temperature.

    • Add the luminescent cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound relative to the negative controls.

    • Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., >50% inhibition).

    • Determine the Z'-factor for each plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent.[16]

Follow-up Studies:

  • Hit Confirmation: Re-test the primary hits to confirm their activity.

  • Dose-Response Analysis: Perform a dose-response curve for the confirmed hits to determine their half-maximal inhibitory concentration (IC50).

  • Structure-Activity Relationship (SAR) Analysis: Analyze the relationship between the chemical structures of the active compounds and their biological activity to guide the design of more potent and selective analogs.[16]

Conclusion and Future Directions

The dimethylpiperazinone scaffold represents a valuable asset in the medicinal chemist's toolkit. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for the design of novel therapeutics. The strategic incorporation of methyl groups onto the piperazine or piperazinone core provides a powerful means to fine-tune the selectivity, metabolic stability, and overall efficacy of drug candidates.

Future research in this area will likely focus on:

  • Expansion of Chemical Diversity: The development of novel synthetic methodologies to create more diverse and complex dimethylpiperazinone-based libraries.

  • Application in New Therapeutic Areas: Exploring the potential of this scaffold in a wider range of diseases, including infectious diseases and inflammatory disorders.

  • Integration of Computational Methods: Utilizing computational chemistry and machine learning to predict the bioactivity of virtual dimethylpiperazinone libraries and guide the design of more effective drug candidates.[3]

By leveraging the unique properties of the dimethylpiperazinone scaffold and employing modern drug discovery technologies such as high-throughput screening, researchers are well-positioned to develop the next generation of innovative medicines.

References

  • Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2020). Synthesis of (R)- and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(2), M1139. [Link]

  • Bérubé, C., Cardinal, S., Boudreault, P.-L., Barbeau, X., Delcey, N., Giguère, M., Gleeton, D., & Voyer, N. (2017). Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities. Tetrahedron, 73(3), 307-314.
  • Galli, M., & Caccia, S. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 983-997.
  • Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2020). Synthesis of (R)- and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. ResearchGate. [Link]

  • (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
  • (2025, November 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology.
  • Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE. Retrieved from [Link]

  • Shahbazi Mojarrad, J., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Pharmaceutical Sciences, 24(4), 279-287.
  • (2020, August 20). Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis. MDPI.
  • (2026, January 15). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
  • (2024). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Mini-Reviews in Medicinal Chemistry.
  • (2023, September 13). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Medicinal Chemistry.
  • (2022).
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries.
  • (2021, May 19). Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. Journal of Medicinal Chemistry.
  • (2017). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry.
  • (2026, February 6). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research.
  • (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • (2020). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. RSC Medicinal Chemistry.
  • (2024, October 24).
  • (2025, July 10).
  • (2022). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.).
  • Biotage. (n.d.).

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Troubleshooting & Optimization

Improving yield of (R)-1,5-Dimethylpiperazin-2-one hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed to address yield and purity challenges in the synthesis of (R)-1,5-Dimethylpiperazin-2-one hydrochloride . It prioritizes the most robust synthetic pathways, specifically addressing regioselectivity issues inherent in the cyclization of asymmetric diamines.

Topic: Optimization of Yield & Regioselectivity Target Molecule: (R)-1,5-Dimethylpiperazin-2-one (CAS: 1068149-96-1 / 1887197-41-2)[1]

Executive Summary & Critical Analysis

The synthesis of (R)-1,5-dimethylpiperazin-2-one presents a specific regiochemical challenge. The target structure requires the methyl group on the amide nitrogen (N1) and the chiral methyl group on the C5 position.

  • Common Failure Mode: Direct reaction of N-methyl-1,2-diaminopropane with chloroacetyl derivatives often yields a mixture of the 1,5-dimethyl target and the unwanted 4,6-dimethyl isomer (where the acylation occurs on the wrong nitrogen).[1]

  • Recommended Solution: A stepwise Protection-Acylation-Cyclization strategy or a Peptide Coupling-Cyclization route (Sarcosine + Alaninol derivative) is required for high yields (>70%).[1]

Synthesis Workflows & Decision Matrix

Route A: The "High-Purity" Stepwise Method (Recommended)

This route eliminates isomer formation by controlling the acylation step using N-protection.[1]

  • Starting Material: (R)-1-amino-2-(methylamino)propane (or protected equivalent).[1]

  • Acylation: Reaction with Chloroacetyl chloride at the secondary amine (requires primary amine protection).

  • Cyclization: Intramolecular alkylation.

Route B: The "Direct" Industrial Method (Cost-Effective)

Direct alkylation/acylation.[1] Prone to lower yields due to oligomerization and isomer mixtures unless pH and temperature are strictly controlled.

Synthesis_Workflow Start Start: (R)-1,2-Diaminopropane Derivative Decision Select Strategy Start->Decision RouteA_Step1 Route A: Protection Strategy (High Yield/Purity) Decision->RouteA_Step1 Maximize Yield RouteB_Step1 Route B: Direct Alkylation (Economy/Lower Yield) Decision->RouteB_Step1 Minimize Steps Prot 1. Selective Protection of Primary Amine (e.g., Boc-anhydride) RouteA_Step1->Prot Acyl 2. Acylation of N-Methyl group (Chloroacetyl Chloride) Prot->Acyl Deprot 3. Deprotection (TFA or HCl) Acyl->Deprot CycA 4. Base-Induced Cyclization (NaHCO3, EtOAc/Water) Deprot->CycA Salt Salt Formation (HCl/IPA) CycA->Salt ReactB Reaction with Ethyl Chloroacetate (Control Temp < 0°C) RouteB_Step1->ReactB Isomer_Risk RISK: Formation of 4,6-dimethyl isomer ReactB->Isomer_Risk Isomer_Risk->Salt Requires Chromatography Final (R)-1,5-Dimethylpiperazin-2-one HCl Salt->Final

Caption: Decision logic for synthesis routes. Route A is recommended for laboratory scale to ensure regioselectivity.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & Formation of "Sticky" Polymers

User Question: "My reaction mixture turns into a viscous oil/gum, and I can't crystallize the product. Yield is <30%. What is happening?"

Technical Diagnosis: This is classic uncontrolled oligomerization . In the direct reaction of diamines with bifunctional alkylators (like chloroacetyl chloride), intermolecular reactions (polymerization) compete with intramolecular cyclization.

Protocol Adjustment:

  • High Dilution Principle: The cyclization step must be performed under high dilution (0.05 M to 0.1 M) to favor the intramolecular reaction.

  • Reverse Addition: Do not add the diamine to the alkylator. Add the alkylator solution slowly (dropwise over 2-4 hours) to the diamine solution. This ensures the amine is always in excess relative to the unreacted alkylator, preventing double-alkylation.

  • Temperature Control:

    • Acylation Step: Keep at -10°C to 0°C .

    • Cyclization Step: Heat to reflux (e.g., in Ethanol or Toluene) only after the initial acylation is complete.

Issue 2: Incorrect Regioisomer (4,6-dimethyl vs 1,5-dimethyl)

User Question: "NMR shows a mixture of isomers. I have the methyl group on the wrong nitrogen."

Technical Diagnosis: You likely used the "Direct Route" where the primary amine (-NH2) reacted with the acylating agent instead of the secondary amine (-NHMe), or vice versa depending on the reagent.

  • Target (1,5-dimethyl): Requires the carbonyl to be attached to the Nitrogen bearing the methyl group (N1).

  • Mechanism: The N(Me) must be acylated, and the NH2 must act as the nucleophile to close the ring.

Corrective Protocol (The Sarcosine Route): To guarantee the 1,5-structure, switch to a peptide coupling strategy:

  • Reagents: N-Methylglycine (Sarcosine) + (R)-1-Amino-2-propanol (Alaninol).[1]

  • Step 1 (Coupling): Couple Sarcosine (COOH) to the primary amine of Alaninol.

    • Result:Me-NH-CH2-CO-NH-CH2-CH(Me)-OH.[1]

  • Step 2 (Cyclization): Convert the alcohol to a leaving group (SOCl2 or MsCl) and cyclize.

    • The Me-NH attacks the CH2-Cl formed from the alcohol.[1]

    • Result:(R)-1,5-dimethylpiperazin-2-one .[1][2][3][4]

Issue 3: Difficulty Isolating the Hydrochloride Salt

User Question: "The oil won't precipitate when I add HCl. It stays as a separate liquid phase."

Technical Diagnosis: Piperazinones are highly water-soluble and hygroscopic.[1] Excess water or improper solvent polarity prevents crystallization.

Purification Protocol:

Step Action Rationale
1. Drying Azeotropic distillation with Toluene. Removes trace water that prevents crystallization.
2. Solvent Dissolve free base in anhydrous Isopropyl Alcohol (IPA) or Ethyl Acetate . Piperazinone HCl salts are generally insoluble in these.
3. Acid Source Use HCl in Dioxane (4M) or HCl gas . Avoid aqueous HCl (37%). Introducing water is fatal to yield here.

| 4. Induction | Cool to -20°C and scratch glass; add seed crystal if available.[1] | Overcomes the kinetic barrier to crystallization. |

Optimized Experimental Protocol (Route A)

Objective: Synthesis of (R)-1,5-dimethylpiperazin-2-one HCl via N-Boc Intermediate.

  • Protection:

    • Dissolve (R)-1-amino-2-(methylamino)propane (1.0 eq) in DCM.

    • Add Boc-anhydride (0.95 eq) at 0°C. Note: The primary amine is less hindered and reacts preferentially with Boc2O.[1]

    • Isolate (R)-1-(Boc-amino)-2-(methylamino)propane .[1]

  • Acylation:

    • Dissolve intermediate in DCM/Et3N (1.2 eq).

    • Add Chloroacetyl chloride (1.1 eq) dropwise at -10°C.[1]

    • Result: The secondary amine (N-Me) is acylated because the primary is protected.[1]

  • Deprotection & Cyclization (One Pot):

    • Treat acylated product with 4M HCl/Dioxane (remove Boc).

    • Evaporate solvent.[5][6][7][8]

    • Redissolve in Ethanol.[9] Add excess NaHCO3 (3-4 eq) and reflux for 6-12 hours.

    • Mechanism:[1][10] The liberated primary amine attacks the alkyl chloride.

  • Isolation:

    • Filter salts (NaCl/NaHCO3).

    • Concentrate filtrate.[6][11]

    • Redissolve in minimal IPA. Add HCl/IPA solution.

    • Filter white solid.[11]

References

  • Lai, L.-L., et al. (2001). "A highly diastereoselective intramolecular hydroamination is the key step in a modular synthesis of 2,6-disubstituted piperazines." Synthesis, 361-363.[1] Link

  • BenchChem Technical Support. (2025). "Protocol: Purification of Piperazine as its Hexahydrate and Hydrochloride Salts." Link

  • Petkovic, M., et al. (2023). "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis. Link

  • ChemicalBook. (2023). "1-Methylpiperazine: Synthesis, Applications and Safety." (General reference for methylation patterns). Link

  • Patent CN108129404B. "Synthesis method of chiral piperazinone derivative." (Describes the Cbz-protected reductive amination route). Link

Sources

Validation & Comparative

Navigating the Off-Target Landscape: A Comparative Guide to the Cross-Reactivity of Phenylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of neuropharmacology, the phenylpiperazine class of compounds, which includes the dimethylpiperazinone scaffold, has given rise to a diverse array of therapeutic agents. While their on-target efficacy is well-documented, a thorough understanding of their off-target interactions is paramount for predicting potential side effects, identifying drug-drug interaction liabilities, and uncovering novel therapeutic applications. This guide provides a comparative analysis of the cross-reactivity profiles of four prominent phenylpiperazine derivatives: trazodone, nefazodone, buspirone, and gepirone. By examining their interactions across a range of receptors, transporters, and enzymes, we aim to provide a comprehensive resource for researchers engaged in the development of next-generation CNS-active agents.

The Phenylpiperazine Scaffold: A Privileged Structure in CNS Drug Discovery

The phenylpiperazine moiety is a recurring structural motif in a multitude of centrally acting drugs, lauded for its ability to interact with a variety of G-protein coupled receptors (GPCRs).[1][2] This versatility has led to its incorporation in antipsychotics, antidepressants, and anxiolytics.[1][2] However, this same promiscuity necessitates a rigorous evaluation of off-target binding to ensure a desirable safety and selectivity profile.

Comparative Cross-Reactivity Profiles: A Data-Driven Analysis

To facilitate a direct comparison of the four selected phenylpiperazine derivatives, the following table summarizes their binding affinities (Ki, in nM) for a panel of key CNS receptors and transporters. Lower Ki values indicate higher binding affinity.

TargetTrazodone (Ki, nM)Nefazodone (Ki, nM)Buspirone (Ki, nM)Gepirone (Ki, nM)Primary FunctionPotential Off-Target Effect
Serotonin Receptors
5-HT1A78~1004.2 31.8 Anxiolysis, AntidepressantDizziness, Nausea
5-HT2A1.6 0.8 503630Antidepressant, AntipsychoticSedation, Hypotension, Sexual Dysfunction
5-HT2C15~20130-Antidepressant, AnorecticAnxiety, Insomnia
Dopamine Receptors
D2210>1000300>10000AntipsychoticExtrapyramidal Symptoms, Hyperprolactinemia
Adrenergic Receptors
α1A10 2.5 400-VasoconstrictionOrthostatic Hypotension, Dizziness
α2A5440500-Neurotransmitter Release ModulationSedation, Hypotension
Histamine Receptors
H13820>10000-Allergic Response, WakefulnessSedation, Weight Gain
Transporters
SERT (Serotonin)16060>10000>10000Serotonin ReuptakeNausea, Insomnia, Sexual Dysfunction
NET (Norepinephrine)420150>10000-Norepinephrine ReuptakeIncreased Heart Rate, Blood Pressure

Data compiled from multiple sources.[3][4][5][6][7][8][9][10][11][12][13][14] Note that assay conditions can vary between studies, affecting absolute Ki values. This table is intended for comparative purposes.

Key Insights from the Comparative Data:

  • Trazodone and Nefazodone: Both compounds exhibit high affinity for the 5-HT2A receptor, which is a key component of their antidepressant and anxiolytic effects.[6][15] They also show significant antagonism at α1-adrenergic and H1 histamine receptors, contributing to their sedative and hypotensive side effects.[6][13] Nefazodone also demonstrates moderate inhibition of serotonin and norepinephrine reuptake.[15]

  • Buspirone and Gepirone: These anxiolytics are highly selective for the 5-HT1A receptor, acting as partial agonists.[3][4][7] Gepirone, in particular, shows remarkable selectivity for 5-HT1A over 5-HT2A receptors.[3][16] Both have a much lower affinity for dopamine D2 receptors compared to typical antipsychotics, reducing the risk of extrapyramidal side effects.[4][7]

In-Depth Methodologies for Assessing Cross-Reactivity

The data presented above is generated through a battery of in vitro assays. Understanding the principles and execution of these assays is crucial for interpreting cross-reactivity data and designing robust screening cascades.

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a cornerstone of pharmacology, providing a direct measure of the affinity of a compound for a specific receptor.[9][17][18][19]

Experimental Workflow for Radioligand Binding Assay

Radioligand Binding Assay Workflow

Step-by-Step Protocol:

  • Preparation of Receptor Membranes:

    • Homogenize cells or tissues expressing the target receptor in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a multi-well plate, add the receptor membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation:

    • Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Detection:

    • Dry the filters and add a scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value (the inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Cytochrome P450 (CYP) Inhibition Assays: Assessing Drug-Drug Interaction Potential

CYP enzymes are a major family of enzymes involved in drug metabolism.[20][21] Inhibition of these enzymes by a new chemical entity can lead to significant drug-drug interactions.

Experimental Workflow for CYP450 Inhibition Assay

CYP450 Inhibition Assay Workflow

Step-by-Step Protocol:

  • Assay Setup:

    • In a multi-well plate, add human liver microsomes, a CYP-specific probe substrate, and varying concentrations of the test compound.

    • Include positive control wells (with a known inhibitor) and negative control wells (vehicle only).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C to allow the test compound to interact with the enzymes.

  • Reaction Initiation and Incubation:

    • Initiate the metabolic reaction by adding a solution of NADPH.

    • Incubate the plate at 37°C for a specific time.

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution, such as acetonitrile.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant for the formation of the specific metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

CYP Inhibition Profile of Selected Phenylpiperazines:

CompoundCYP3A4 Inhibition (IC50, µM)CYP2D6 Inhibition (IC50, µM)
Trazodone39529
Nefazodone1.55 20.72
BuspironeWeakWeak
GepironeNot a potent inhibitorNot a potent inhibitor

Data from Capezzone de Joannon et al. (2005)[22] and other sources.[20]

Nefazodone is a potent inhibitor of CYP3A4, which has significant implications for co-administration with other drugs metabolized by this enzyme.[22][23]

hERG Channel Assays: A Critical Safety Screen

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[2][24] Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[24] Therefore, assessing the hERG liability of new compounds is a critical step in preclinical safety assessment.

Step-by-Step Protocol (Automated Patch Clamp):

  • Cell Culture:

    • Use a stable cell line (e.g., HEK293) expressing the hERG channel.

    • Culture the cells to an appropriate confluency for the assay.

  • Assay Preparation:

    • Harvest and resuspend the cells in an appropriate extracellular solution.

    • Prepare serial dilutions of the test compound.

  • Automated Patch Clamp Electrophysiology:

    • Load the cell suspension and compound plate into an automated patch-clamp instrument.

    • The instrument will automatically perform whole-cell patch-clamp recordings from individual cells.

    • Apply a voltage protocol to elicit hERG currents.

    • After establishing a stable baseline current, apply the test compound at various concentrations.

  • Data Analysis:

    • Measure the peak tail current of the hERG channel before and after compound application.

    • Calculate the percent inhibition of the hERG current at each concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Several of the discussed phenylpiperazine drugs have been shown to interact with the hERG channel, with trazodone being noted for this potential liability, especially at higher doses.[8]

Discussion and Implications for Drug Development

The comparative analysis of trazodone, nefazodone, buspirone, and gepirone highlights the nuanced structure-activity relationships within the phenylpiperazine class. While all four compounds share a common scaffold, subtle modifications lead to vastly different pharmacological profiles.

  • Selectivity is Key: The high selectivity of buspirone and particularly gepirone for the 5-HT1A receptor is a testament to the potential for designing highly targeted therapies with reduced off-target effects.[3][7] This selectivity translates to a more favorable side-effect profile compared to the more promiscuous agents, trazodone and nefazodone.

  • Off-Targets as Therapeutic Opportunities and Liabilities: The off-target activities of trazodone and nefazodone, such as their potent 5-HT2A and α1-adrenergic antagonism, contribute to both their therapeutic effects (e.g., sedation for insomnia) and their side effects (e.g., orthostatic hypotension).[6][15] A thorough understanding of these off-target interactions is crucial for patient stratification and managing potential adverse events.

  • Metabolic Considerations: The potent CYP3A4 inhibition by nefazodone underscores the importance of evaluating metabolic liabilities early in the drug discovery process to avoid significant drug-drug interactions.[22][23]

Conclusion

The cross-reactivity profiling of dimethylpiperazinone and related phenylpiperazine compounds is a critical component of modern drug discovery and development. By employing a suite of in vitro assays, researchers can build a comprehensive understanding of a compound's on- and off-target interactions. This knowledge is not only essential for ensuring the safety and efficacy of new medicines but also provides valuable insights into the complex interplay of neuropharmacology, paving the way for the rational design of more selective and effective therapies for CNS disorders.

References

  • Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review. Pharmaceuticals (Basel). 2025.

  • The preclinical discovery and development of gepirone hydrochloride extended-release tablets: the first oral selective 5-HT1A receptor agonist for the treatment of major depressive disorder. Expert Opin Drug Discov. 2025.

  • Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review. MDPI.

  • BuSpar - accessdata.fda.gov. FDA.

  • Buspirone. Wikipedia.

  • The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. CDD Vault. 2008.

  • Trazodone: A Review of its Pharmacological Properties and Therapeutic Use in Depression and Anxiety. Accurate Clinic. 2016.

  • Ki Database. Wikipedia.

  • Buspirone: chemical profile of a new class of anxioselective agents. Semantic Scholar.

  • Buspirone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. [No Source Found].
  • Gepirone: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder. Innov Clin Neurosci. 2024.

  • New Antipsychotic Drugs: How Do Their Receptor-Binding Profiles Compare?. Psychiatrist.com. 2010.

  • Gepirone HCl | 5-HT(1A) agonist | CAS# 83928-76-1. InvivoChem.

  • trazodone. ClinPGx.

  • In Vitro Assessment of Mitochondrial Dysfunction and Cytotoxicity of Nefazodone, Trazodone, and Buspirone. Toxicol Sci. 2008.

  • PDSP (Psychoactive Drug Screening Program) Drug Database. HSLS. 2006.

  • Binding of antipsychotic drugs to human brain receptors focus on newer generation compounds. Mayo Clinic. 2000.

  • The NIMH Psychoactive Drug Screening Program (PDSP). National Institute of Mental Health (NIMH). 2017.

  • Binding of antipsychotic drugs to human brain receptors focus on newer generation compounds. PubMed. 2000.

  • Receptor pharmacology of neuroleptics: relation to clinical effects. PubMed. 1999.

  • Biochemical investigations into the mode of action of trazodone. PlumX.

  • NIMH Psychoactive Drug Screening Program - Bryan Roth. Grantome.

  • Characterization of trazodone metabolic pathways and species-specific profiles. Front Pharmacol. 2025.

  • Buspirone. PubChem.

  • Molecular determinants of hERG channel block. Mol Pharmacol. 2006.

  • New antipsychotic drugs: how do their receptor-binding profiles compare?. PubMed. 2010.

  • Trazodone. Wikipedia.

  • The phenothiazine drugs inhibit hERG potassium channels. PubMed. 2005.

  • Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions: Review of Articles. Austin Publishing Group. 2016.

  • Nefazodone | Dutonin – Atypical Antidepressant | Psychotropics A-Z. MedWorks Media.

  • Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. Clin Transl Sci. 2018.

  • Structural implications of hERG K+ channel block by a high-affinity minimally structured blocker. J Gen Physiol. 2018.

  • Interactions between BuSpar and Trazodone. Drugs.com.

  • Pharmacology and neurochemistry of nefazodone, a novel antidepressant drug. PubMed. 1994.

  • Nefazodone: preclinical pharmacology of a new antidepressant.. Semantic Scholar.

  • Probing the molecular basis of hERG drug block with unnatural amino acids. Sci Rep. 2018.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. 2026.

  • Nefazodone. A review of its pharmacology and clinical efficacy in the management of major depression. PubMed. 1996.

  • 77-87 (2005) Capezzone de Joannon et al. - Pharmacologyonline 3. [No Source Found].
  • Stereoselective Inhibition of the hERG1 Potassium Channel. Front Pharmacol. 2010.

  • Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 1A2 Enzyme and Relevant Drug Interactions: Review of Articles. ResearchGate.

  • Atypical Antidepressants. MHA Screening.

  • Off-Target Effects Analysis. Creative Diagnostics.

  • Affinities (K i , nM) of trazodone at various binding sites. ResearchGate.

  • trazodone | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY.

Sources

Bridging the Translational Gap: In Vitro vs. In Vivo Profiling of Piperazinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazinone scaffold is a "privileged structure" in medicinal chemistry, widely utilized to constrain peptide backbones (peptidomimetics) or serve as a linker in kinase inhibitors and GPCR antagonists (e.g., P2X7). While piperazinones often yield superior in vitro potency and selectivity compared to flexible piperazines, they frequently encounter a critical translational bottleneck: metabolic instability .

This guide objectively compares the performance of piperazinone-based compounds in bench-top assays versus animal models. It highlights the specific metabolic liabilities (oxidative clearance) that often render potent in vitro hits ineffective in vivo, and provides the experimental protocols required to identify these issues early.

Part 1: The Piperazinone Scaffold & The Translational Conflict

The "In Vitro" Advantage

Piperazinones differ from piperazines by the presence of a carbonyl group (amide) within the ring. This structural modification offers two distinct advantages in early discovery:

  • Conformational Locking: It mimics the

    
    -turn of proteins, making it an excellent peptidomimetic scaffold for disrupting Protein-Protein Interactions (PPIs).
    
  • Reduced Basicity: The amide carbonyl lowers the pKa of the adjacent nitrogen, potentially reducing off-target hERG binding compared to highly basic piperazines.

The "In Vivo" Liability

The primary failure mode for piperazinones in animal models is rapid oxidative clearance . The carbon atoms


 to the amine nitrogen are susceptible to Cytochrome P450 (CYP)-mediated oxidation. If not sterically blocked, this leads to rapid elimination, resulting in low oral bioavailability (

) despite high intrinsic permeability.

Part 2: Comparative Screening Cascade

To successfully translate a piperazinone compound, researchers must move beyond simple potency (


) and integrate metabolic stability data immediately.
Visualization: The Piperazinone Screening Workflow

The following diagram illustrates the critical "Go/No-Go" decision points required to filter out metabolically labile compounds before expensive in vivo studies.

Piperazinone_Screening Start Library Synthesis (Piperazinone Scaffold) InVitro_Potency Step 1: In Vitro Potency (Enzymatic/Cellular IC50) Start->InVitro_Potency Decision_1 Potency < 100 nM? InVitro_Potency->Decision_1 Metabolic_Stab Step 2: Microsomal Stability (HLM/MLM Assay) Decision_1->Metabolic_Stab Yes Discard Discard / Redesign (Block Metabolic Hotspot) Decision_1->Discard No Decision_2 t1/2 > 30 min? Metabolic_Stab->Decision_2 MetID Step 3: Metabolite ID (Check Ring Oxidation) Decision_2->MetID No (Rapid Clearance) InVivo_PK Step 4: In Vivo PK (Rat) (IV/PO Dosing) Decision_2->InVivo_PK Yes MetID->Discard Identify Soft Spot Efficacy Step 5: Efficacy Model (Xenograft/Behavioral) InVivo_PK->Efficacy Bioavailability > 20% InVivo_PK->Discard High Clearance

Caption: A tiered screening cascade prioritizing metabolic stability (Step 2) immediately after potency to prevent attrition of piperazinone candidates in late-stage animal studies.

Part 3: Detailed Experimental Protocols

In Vitro: Microsomal Stability Assay (The Gatekeeper)

This assay is the single most important predictor of whether a piperazinone will work in vivo. It measures intrinsic clearance (


).[1][2]
  • Objective: Determine the half-life (

    
    ) of the compound in the presence of liver microsomes (Mouse/Human).
    
  • Reagents:

    • Liver Microsomes (20 mg/mL protein concentration).

    • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Test Compound (1

      
      M final concentration to ensure linear kinetics).
      

Protocol Steps:

  • Pre-incubation: Mix 445

    
    L of microsomal suspension (0.5 mg/mL in phosphate buffer, pH 7.4) with 5 
    
    
    
    L of test compound. Pre-incubate at 37°C for 5 minutes.
  • Initiation: Add 50

    
    L of NADPH regenerating system to start the reaction.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop metabolism.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
In Vivo: Pharmacokinetic (PK) Profiling (Rat)

If a compound passes the microsomal assay (


 min), it proceeds to rodent PK to determine oral bioavailability.
  • Animals: Male Sprague-Dawley rats (n=3 per arm).

  • Formulation: 5% DMSO / 40% PEG400 / 55% Saline (solubility is rarely an issue for piperazinones).

Protocol Steps:

  • Arm A (IV Bolus): Dose 1 mg/kg via tail vein.

  • Arm B (Oral Gavage): Dose 5 mg/kg PO.

  • Blood Collection: Serial sampling via jugular vein cannula at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Processing: Centrifuge blood (EDTA tubes) at 2000g. Precipitate plasma with acetonitrile.

  • Data Analysis: Calculate Clearance (

    
    ), Volume of Distribution (
    
    
    
    ), and Bioavailability (
    
    
    ).

Part 4: Comparative Data Case Study

Hypothetical data aggregated from P2X7 antagonist research (See References [1, 3]).

The table below demonstrates the classic "Piperazinone Paradox": Compound A is highly potent but metabolically unstable. Compound B introduces a steric block (e.g., a methyl group or gem-dimethyl) on the piperazinone ring, slightly reducing potency but drastically improving in vivo exposure.

FeatureCompound A (Unsubstituted Piperazinone)Compound B (C2-Methyl Piperazinone)Implication
In Vitro Potency (

)
2.7 nM (Highly Potent)12 nM (Good Potency)Comp A looks superior in early screening.
Microsomal

(Human)
3.0 min113 min Comp A is rapidly destroyed by liver enzymes.
In Vivo Clearance (Rat) 65 mL/min/kg (High - hepatic blood flow)12 mL/min/kg (Low)Comp A is cleared as fast as blood flows to the liver.
Oral Bioavailability (

)
< 5%62% Comp A is useless as an oral drug; Comp B is viable.
Efficacy (Animal Model) No effect at 10 mg/kgSignificant reduction in IL-1

Potency is irrelevant without stability.

Part 5: Mechanistic Insight (Why Comp A Fails)

The failure of Compound A is due to the accessibility of the methylene carbons in the piperazinone ring. CYP450 enzymes hydroxylate these positions, leading to ring opening or N-dealkylation.

Metabolism Comp Piperazinone Scaffold (Exposed CH2) CYP CYP450 (Oxidation) Comp->CYP Metabolic Attack Inter Unstable Carbinolamine CYP->Inter + Oxygen Clearance Ring Opening / Rapid Clearance Inter->Clearance Spontaneous Collapse

Caption: The oxidative pathway degrading unsubstituted piperazinones. Blocking the metabolic site (as in Compound B) prevents the transition from Step 1 to Step 2.

References

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm/RSC. [Link] (Source for the comparison of rapid vs. slow clearance in piperazine/piperazinone derivatives).

  • Synthesis and activity of N-cyanoguanidine-piperazine P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link] (Demonstrates potent in vitro activity with moderate in vivo clearance challenges).[3]

  • Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. Journal of Medicinal Chemistry. [Link] (Detailed case study on optimizing piperazine/piperazinone scaffolds for CNS penetration and metabolic stability).

  • Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. Pharmaceuticals (Basel). [Link] (Review of piperazinones as peptidomimetics to improve oral bioavailability).

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of (R)-1,5-Dimethylpiperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(R)-1,5-Dimethylpiperazin-2-one hydrochloride (CAS: 1887197-41-2) is a chiral piperazine derivative frequently utilized as a scaffold in medicinal chemistry for drug discovery. As a hydrochloride salt, this compound possesses distinct acidic properties and solubility profiles that dictate its disposal pathway.

Effective disposal is not merely about regulatory compliance; it is about preventing the formation of toxic byproducts. Specifically, piperazine derivatives can react with nitrosating agents (e.g., nitrites) to form N-nitrosamines , which are potent carcinogens. Therefore, segregation from nitrosating agents is a critical safety directive during waste accumulation.

Chemical Identity & Hazard Data
ParameterSpecification
Chemical Name This compound
CAS Number 1887197-41-2
Molecular Formula C₆H₁₃ClN₂O
Molecular Weight 164.63 g/mol
Physical State Solid (typically off-white powder)
Acidity (pH) Acidic in aqueous solution (due to HCl moiety)
GHS Classification Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Pre-Disposal Logistics and Segregation

Before initiating disposal, the waste stream must be characterized and segregated.[1] The hydrochloride salt form implies that aqueous solutions will be corrosive to metal containers.

Storage & Segregation Rules
  • Container Material: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers for aqueous solutions to prevent chloride-induced corrosion.

  • Incompatibility Block:

    • Strong Oxidizers: Risk of exothermic reaction and fire.

    • Nitrosating Agents: STRICTLY PROHIBITED. Do not mix with sodium nitrite or nitrous acid sources to prevent nitrosamine formation.

    • Strong Bases: Will liberate the free base amine, potentially altering volatility and odor profiles.

Personal Protective Equipment (PPE) Matrix
Protection ZoneEquipment StandardRationale
Respiratory NIOSH N95 or P100 RespiratorPrevents inhalation of fine particulates during weighing or spill cleanup.
Ocular Chemical Splash GogglesProtects against acidic dust or splashes (H319).
Dermal Nitrile Gloves (Min. 0.11 mm thickness)Provides barrier against skin absorption and irritation (H315).
Body Lab Coat (Buttoned)Prevents contamination of street clothing.

Operational Disposal Procedures

The disposal strategy bifurcates based on the physical state of the waste. The ultimate goal for organic salts is thermal destruction (incineration) equipped with scrubbers to capture hydrogen chloride gas.

Scenario A: Solid Waste Disposal

Objective: Containment for off-site incineration.

  • Collection: Place the solid substance directly into a dedicated solid waste container labeled "Hazardous Waste - Toxic/Irritant."

  • Labeling: Explicitly list the chemical name. Do not use abbreviations like "(R)-DMP."

  • Disposal Route: Transfer to a licensed hazardous waste contractor for incineration.[1]

    • Mechanism:[2][3][4][5] High-temperature incineration breaks the piperazine ring. The HCl component is neutralized by the incinerator's scrubber system (typically using lime or caustic soda).

Scenario B: Aqueous/Liquid Waste Disposal

Objective: Neutralization and solvent compatibility. Because this is a hydrochloride salt, aqueous solutions are acidic. Direct disposal into organic solvent waste drums without neutralization can lead to phase separation or corrosion of the drum.

Protocol:

  • pH Check: Measure the pH of the waste solution.[6] It will likely be < 4.0.

  • Neutralization (The "Buffer" Step):

    • Slowly add a dilute base (e.g., 5% Sodium Bicarbonate solution or 1M NaOH) to the waste while stirring.

    • Target pH: Adjust to pH 6–9.

    • Why? This converts the hydrochloride salt to the free base or neutralizes excess acid, making the waste stream compatible with standard "Organic Waste" streams and preventing corrosion of steel waste drums.

  • Solvent Bulking:

    • Once neutralized, the aqueous fraction can often be combined with combustible solvents (like ethanol or acetone) if the facility allows "Aqueous-Organic Mixtures" for fuel blending.

    • Note: If the water content is >20%, it may need to be segregated as "Aqueous Waste" for specific treatment.

  • Final Container: Transfer to a chemically resistant drum (HDPE recommended).

Decision Logic & Workflow

The following diagram illustrates the critical decision points for handling this compound waste.

DisposalWorkflow Start Waste: (R)-1,5-Dimethylpiperazin-2-one HCl CheckState Identify Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Aqueous / Solution CheckState->Liquid SolidContainer Segregate in HDPE/Glass Label: 'Toxic Solid' Solid->SolidContainer Incineration Off-Site Incineration (Licensed Facility) SolidContainer->Incineration CheckPH Measure pH (Likely Acidic) Liquid->CheckPH Neutralize Neutralize with NaHCO3 Target pH 6-9 CheckPH->Neutralize If pH < 5 SolventMix Combine with Combustible Solvent (Fuel Blending) CheckPH->SolventMix If pH 6-9 Neutralize->SolventMix SolventMix->Incineration

Figure 1: Decision matrix for the safe disposal of piperazine hydrochloride salts, prioritizing neutralization for liquid waste streams.

Emergency Spill Management

In the event of a spill, immediate action prevents exposure and environmental contamination.[5]

  • Evacuate & Ventilate: Clear the immediate area.[2] If the spill is powder, minimize air currents to prevent dust generation.

  • PPE Up: Don nitrile gloves, goggles, and a respirator (if powder is airborne).

  • Containment:

    • Solids: Cover with a damp paper towel to suppress dust, then sweep carefully.

    • Liquids: Dike the spill with absorbent pillows or vermiculite.

  • Decontamination:

    • Wipe the surface with a mild soap solution.

    • Collect all cleanup materials (wipes, absorbents) into the hazardous waste container.[6] Do not throw in regular trash.

References

  • New Jersey Department of Health . Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

Sources

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